Cefcapene pivoxil hydrochloride

Catalog No.
S523075
CAS No.
147816-24-8
M.F
C23H32ClN5O9S2
M. Wt
622.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cefcapene pivoxil hydrochloride

CAS Number

147816-24-8

Product Name

Cefcapene pivoxil hydrochloride

IUPAC Name

2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)pent-2-enoyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate;hydrochloride

Molecular Formula

C23H32ClN5O9S2

Molecular Weight

622.1 g/mol

InChI

InChI=1S/C23H29N5O8S2.ClH.H2O/c1-5-6-12(13-9-38-21(24)26-13)16(29)27-14-17(30)28-15(11(7-34-22(25)33)8-37-18(14)28)19(31)35-10-36-20(32)23(2,3)4;;/h6,9,14,18H,5,7-8,10H2,1-4H3,(H2,24,26)(H2,25,33)(H,27,29);1H;1H2/b12-6-;;/t14-,18-;;/m1../s1

InChI Key

LUXIJPQYUCFVAL-XRLCNELCSA-N

SMILES

CCC=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)OCOC(=O)C(C)(C)C.O.Cl

Synonyms

cefcapene pivoxil hydrochloride

Canonical SMILES

CCC=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)OCOC(=O)C(C)(C)C.O.Cl

Isomeric SMILES

CC/C=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)OCOC(=O)C(C)(C)C.O.Cl

Cefcapene pivoxil hydrochloride hydrate third-generation cephalosporin

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profile & Key Characteristics

Table 1: Core Characteristics of Cefcapene Pivoxil Hydrochloride Hydrate [1]

Property Description
Systematic Name This compound hydrate
CAS Number 147816-24-8
Molecular Formula C₂₃H₃₂ClN₅O₉S₂
Molecular Weight 622.11 g/mol
Drug Class Third-generation cephalosporin (prodrug)
Active Moiety Cefcapene
Mechanism of Action Inhibition of bacterial cell wall synthesis via β-lactam ring [2]
Primary Indications Respiratory, urinary tract, and skin infections [3]

Key Characteristics: The drug is administered as the pivaloyloxymethyl ester prodrug (pivoxil) of cefcapene, which is hydrolyzed by esterases in the intestinal tract to release the active antibiotic, cefcapene, thereby enhancing oral bioavailability [1] [4].

Synthesis & Industrial Preparation

A practical synthesis method on a decagram scale achieves an overall yield of 36%, demonstrating feasibility for industrial production [5]. The process is outlined below.

synthesis_workflow Start 7β-amino-3-(hydroxymethyl)cephalosporinic acid (7-HACA) Step1 Coupling with (Z)-2-[2-(Boc-amino)thiazol-4-yl]pent-2-enoic acid Start->Step1 Step2 Carbamylation with chlorosulfonyl isocyanate Step1->Step2 Step3 Precipitation with diisopropylamine Step2->Step3 Intermediate Key Protected Intermediate Step3->Intermediate Step4 Esterification with pivaloyloxymethyl iodide Intermediate->Step4 BocProtected Boc-cefcapene pivoxil Step4->BocProtected Step5 Boc removal & hydrochloride formation BocProtected->Step5 End Cefcapene Pivoxil Hydrochloride Hydrate Step5->End

Synthesis workflow of this compound hydrate. [5]

Antibacterial Spectrum & Pharmacokinetics

Table 2: In Vitro Antibacterial Spectrum (Minimum Inhibitory Concentrations - MIC) [3]

Bacterial Species / Strain Cefcapene MIC (μg/mL)
Streptococcus pneumoniae Not fully quantified, but has poor activity against penicillin-resistant strains [6]
Haemophilus influenzae (including β-lactamase-producing) Active [3]
Moraxella catarrhalis (including β-lactamase-producing) Active [3]
Staphylococcus aureus (methicillin-susceptible) Active [2]
Streptococcus pyogenes Active [3]
Pseudomonas aeruginosa Resistant [2]

Table 3: Key Pharmacokinetic Parameters in Animal Models [1]

Parameter Value (in mice)
Peak Blood Concentration (Cmax) 1 - 2 μg/mL
Time to Cmax (Tmax) 30 - 120 minutes
Administration Route Oral (intragastric)

Distribution and Elimination: Cefcapene achieves effective concentrations in tissues like the lung. It is predominantly eliminated unchanged by the kidneys, similar to other cephalosporins [1] [2].

Clinical Efficacy & Safety Data

Table 4: Selected Clinical Trial Outcomes

Indication Comparator Efficacy (Cefcapene vs. Comparator) Key Safety Findings
Acute Rhinosinusitis (Adults) [3] Amoxicillin-Clavulanate (AMC) 96% vs. 95.8% improvement Diarrhea: 3.3% (CP) vs. 25% (AMC); P=0.04
Acute Upper Respiratory Infection (Children) [7] Cefdinir (CFDN) 86%-100% vs. 92%-100% improvement Diarrhea/Soft Stool: 14%-32% (CP) vs. 12%-18% (CFDN)
Infections with Soft Stool/Diarrhea [8] N/A (Single-arm) 87.5% effective No adverse drug reactions reported; absorption was normal

Absorption in Special Populations: A study on gastrectomized patients found that cefcapene pivoxil was absorbed effectively even shortly after surgery, with absorption profiles varying slightly depending on the type of gastrectomy procedure [4].

Experimental Protocols

1. In Vivo Efficacy Model in Mice [1]

  • Animal Model: Four-week-old female C57BL/6J mice.
  • Infection Model: Bacterial suspension (e.g., H. influenzae) administered to establish lung infection.
  • Dosage Regimen: 100 mg/kg, administered via intragastric route.
  • Dosing Duration: 4 days.
  • Pharmacokinetic Analysis: Blood samples collected at 30, 60, and 120 minutes post-administration. Plasma concentrations of cefcapene are determined using a validated bioanalytical method (e.g., HPLC).
  • Efficacy Endpoint: Reduction in bacterial load (CFU) in lung tissue compared to untreated controls.

2. Synthesis of this compound Hydrate [5]

  • Key Intermediate: Start with 7β-amino-3-(hydroxymethyl)cephalosporinic acid (7-HACA).
  • Coupling: React 7-HACA with (Z)-2-[2-(Boc-amino)thiazol-4-yl]pent-2-enoic acid.
  • Carbamylation: Treat the resulting compound with chlorosulfonyl isocyanate to introduce the carbamoyl group at the 3-position.
  • Precipitation: Isolate the protected intermediate using diisopropylamine.
  • Esterification: React the intermediate with pivaloyloxymethyl iodide to form the pivoxil ester (Boc-cefcapene pivoxil).
  • Deprotection & Salt Formation: Remove the Boc protecting group, typically under acidic conditions, and form the hydrochloride salt to yield the final product, cefcapene pivoxil monohydrochloride monohydrate.

The mechanism of cefcapene, like other β-lactam antibiotics, can be summarized as follows:

mechanism Admin Oral Administration (Cefcapene Pivoxil Prodrug) Hydrolysis Hydrolysis by Intestinal Esterases Admin->Hydrolysis Active Active Cefcapene Released Hydrolysis->Active Binding Binds to Penicillin-Binding Proteins (PBPs) Active->Binding Inhibition Inhibits Bacterial Cell Wall Synthesis Binding->Inhibition Effect Bacterial Cell Lysis and Death Inhibition->Effect

Mechanism of action from oral administration to bacterial cell death. [1] [2] [4]

Conclusion for R&D

This compound hydrate is a well-characterized oral third-generation cephalosporin. Its established industrial synthesis, broad spectrum of activity against common pathogens, and proven clinical efficacy make it a viable candidate for development, particularly for community-acquired respiratory infections. Researchers should note its inactivity against Pseudomonas aeruginosa and reduced efficacy against penicillin-resistant Streptococcus pneumoniae.

References

Cefcapene pivoxil hydrochloride hydrate prodrug activation ester cleavage

Author: Smolecule Technical Support Team. Date: February 2026

Technical Profile: Cefcapene Pivoxil Hydrochloride Hydrate

This compound hydrate is an orally available prodrug of the third-generation cephalosporin antibiotic, cefcapene [1]. Its design addresses the challenge of poor oral absorption inherent to many active antibiotic compounds.

Attribute Description
Prodrug Name This compound Hydrate [1]
Active Metabolite Cefcapene [1]
Prodrug Group Pivoxil Ester [2]
Activation Site Gastrointestinal tract and during absorption [3] [4]
Activation Mechanism Hydrolysis by esterases [2]
Key Function Enhances oral bioavailability of the active cephem antibiotic [1]

Pharmacokinetic and Efficacy Data

The tables below summarize key quantitative data from clinical studies, demonstrating the prodrug's performance in humans.

Table 1: Pharmacokinetic Parameters after Single Oral Dose (Healthy Subjects) [5]

Dose C~max~ (mg/L) T~max~ (hours) AUC~inf~ (h·mg/L) Urinary Excretion (% of dose)
100 mg 1.04 ± 0.22 1.5 - 2.0 2.94 ± 0.46 31.5% - 42.9%
150 mg 1.24 ± 0.46 1.5 - 2.0 3.97 ± 1.28 31.5% - 42.9%
200 mg 1.56 ± 0.43 1.5 - 2.0 4.70 ± 1.19 31.5% - 42.9%

Table 2: Clinical Efficacy and Absorption in Patient Populations

Study Population Key Finding Value Source
Patients with soft stool or diarrhea Urinary recovery rate of active drug 30.1 ± 5.8% [3]
Pediatric patients with respiratory infection Clinical response rate 95.8% (Overall) [6]
100% (Laryngopharyngitis, Tonsillitis, Pneumonia)
Gastrectomized patients Effect of gastrectomy on absorption Reduced absorption, particularly with total gastrectomy (Roux-Y procedure) [4]

Experimental Insights and Analytical Methods

While the search results lack step-by-step protocols, they offer insights into methodologies used to study this prodrug.

  • Bioavailability Assessment: The urinary recovery ratio is a primary endpoint for evaluating the absorption and conversion of the prodrug. For instance, a mean recovery of 30.1% of the active drug in urine over 12 hours indicates successful absorption and hydrolysis in patients [3].
  • Analytical Technique: One pharmacokinetic study used High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) to measure plasma and urine concentrations of the active cefcapene [5]. Serial blood and urine samples were collected for up to 12 and 24 hours, respectively, after dosing.
  • PK/PD Modeling: Research in pediatric patients established a Pharmacokinetic/Pharmacodynamic (PK/PD) breakpoint. For a 3 mg/kg dose given three times daily, the breakpoint was a MIC of 0.27 µg/mL, based on the target of maintaining free drug concentrations above the MIC for at least 40% of the dosing interval (TAM > 40%) [6].

The following diagram illustrates the prodrug activation pathway and the subsequent pharmacokinetic analysis workflow based on the studied methodologies.

G Prodrug Cefcapene Pivoxil (Oral Administration) GI Gastrointestinal Tract Prodrug->GI Cleavage Esterase-Mediated Hydrolysis GI->Cleavage Active Active Cefcapene in Bloodstream Cleavage->Active PK PK Analysis: Plasma Concentration Active->PK HPLC-UV Analysis PD PD Analysis: Efficacy & Breakpoints Active->PD TAM > 40% of dosing interval Urine Urinary Excretion Measurement Active->Urine Recovery Ratio

Diagram of the prodrug activation and analysis workflow for cefcapene pivoxil.

Key Considerations and Limitations

  • Food Interactions: The absorption of ester prodrug antibiotics can be influenced by food. One study noted that drug absorption was investigated when patients "had recovered from surgery and was able to ingest foods satisfactorily" [4].
  • Impact of Surgery: The absorption profile is altered in gastrectomized patients. The T~max~ was prolonged, and C~max~ and AUC were decreased compared to healthy adults, with the effect most pronounced after total gastrectomy (Roux-Y procedure) [4].
  • Safety Profile: The prodrug is generally well-tolerated. In clinical studies, no serious adverse events or clinically significant abnormalities were reported following single oral doses in healthy subjects [5], nor were adverse drug reactions observed in patients with soft stool or diarrhea [3].

The available information provides a solid foundational understanding but has limitations. The search results do not contain detailed molecular-level protocols for studying the ester cleavage reaction (e.g., specific esterase enzymes, in vitro incubation conditions) or diagrams of signaling pathways.

To acquire more in-depth technical data, you may need to:

  • Consult specialized resources like pharmaceutical patents, manufacturer's internal pharmacopeia monographs, or full-text primary research articles from the cited papers.
  • Perform targeted searches for related ester prodrugs (e.g., cefditoren pivoxil, cefpodoxime proxetil) which may have more publicly documented experimental details.

References

Cefcapene pivoxil hydrochloride hydrate antibacterial spectrum Gram-positive Gram-negative

Author: Smolecule Technical Support Team. Date: February 2026

Antibacterial Spectrum and Key Features

The antibacterial activity of cefcapene pivoxil is characterized by its broad spectrum and stability against certain resistance mechanisms. The table below summarizes its activity against key pathogens.

Bacterial Type Pathogen Examples Activity / Notes
Gram-Positive Staphylococcus aureus [1] Active, including strains that cause a high number of drug-resistant infections [2].
Streptococcus pyogenes [2] Active.
Gram-Negative Haemophilus influenzae [3] [4] Active, including ampicillin-resistant (beta-lactamase producing) strains [3].
Serratia spp. [3] Active.
Proteus spp. [3] Active.
Escherichia coli [2] Active.
Moraxella catarrhalis [2] Active.

Key features of its profile include:

  • Prodrug Design: It is a pivaloyloxymethyl ester prodrug, which is hydrolyzed by esterases in the intestinal mucosa to release the active compound, cefcapene, ensuring good oral bioavailability [5] [2].
  • Mechanism of Action: The active form, cefcapene, inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), disrupting peptidoglycan cross-linking and leading to cell lysis [6] [7].
  • Stability: It exhibits stability against beta-lactamases produced by penicillin-resistant Streptococcus pneumoniae and ampicillin-resistant Haemophilus influenzae [3].

The following diagram illustrates the prodrug activation and mechanism of action of cefcapene pivoxil.

G OralAdmin Oral Administration Prodrug Cefcapene Pivoxil (Prodrug) OralAdmin->Prodrug IntestinalEsterases Intestinal Esterases Prodrug->IntestinalEsterases Hydrolysis ActiveDrug Cefcapene (Active Form) IntestinalEsterases->ActiveDrug PBPs Binds to Penicillin- Binding Proteins (PBPs) ActiveDrug->PBPs Circulates to Infection Site Inhibit Inhibits Cell Wall Synthesis PBPs->Inhibit BacterialLysis Bacterial Cell Lysis Inhibit->BacterialLysis

Experimental Data and Protocols

For research and quality control purposes, validated experimental methods are available to study cefcapene pivoxil.

Pharmacokinetic Profile

A study in healthy subjects after a single oral dose provided the following key parameters [4]:

Pharmacokinetic Parameter 100 mg Dose 150 mg Dose 200 mg Dose
Cmax (mg/L) 1.04 ± 0.22 1.24 ± 0.46 1.56 ± 0.43
AUCinf (h·mg/L) 2.94 ± 0.46 3.97 ± 1.28 4.70 ± 1.19
Tmax (h) 1.5 - 2.0 1.5 - 2.0 1.5 - 2.0
Fraction Excreted Unchanged in Urine 31.5% - 42.9% 31.5% - 42.9% 31.5% - 42.9%
Stability-Indicating HPLC Protocol

This method is suitable for quantifying cefcapene pivoxil in the presence of its degradation products [1].

  • Equipment: HPLC system with Diode Array Detector (DAD).
  • Column: Lichrospher RP-18 (250 mm × 4.6 mm, 5 μm).
  • Mobile Phase: Acetonitrile and a mixture of citric acid (10 mmol L⁻¹) and potassium chloride (18 mmol L⁻¹) in a 45:55 (v/v) ratio. The pH is 2.36.
  • Flow Rate: 1.0 mL/min.
  • Detection Wavelength: 270 nm.
  • Column Temperature: 30 °C.
  • Sample Concentration: Typically in the range of 20–240 mg/L.
  • Validation: The method has been validated for linearity, accuracy, precision, and selectivity. Peak purity for cefcapene pivoxil was confirmed to be over 98.79% under various stress conditions [1].

The workflow for conducting a forced degradation study is as follows:

G Start Prepare Drug Solution/ Solid Stress Apply Stress Conditions Start->Stress Acid Acidic Hydrolysis (0.3 M HCl, 90°C) Stress->Acid Oxidative Oxidative Degradation (30% H₂O₂, 70°C) Stress->Oxidative Thermal Thermal Degradation (Solid State, 100-120°C) Stress->Thermal Analyze HPLC Analysis Results Determine Degradation and Peak Purity Analyze->Results Acid->Analyze Oxidative->Analyze Thermal->Analyze

Important Research and Clinical Considerations

  • Carnitine Depletion: As a pivalate-containing prodrug, cefcapene pivoxil can cause hypocarnitinemia by forming pivaloylcarnitine, which is excreted in urine [8]. While most reported cases of symptomatic hypoglycemia due to this effect are in children, it can occur in elderly, frail, or malnourished adults, particularly those with underlying endocrine disorders [8].
  • Pregnancy Safety: A prospective cohort study in Japan concluded that exposure to cefcapene pivoxil during the first trimester of pregnancy was not associated with a statistically significant increased risk of major malformations in infants [3]. The incidence was 2.6% in the exposed group versus 1.8% in the control group (adjusted odds ratio: 1.48, 95% CI: 0.64–3.42) [3].

References

Cefcapene pivoxil hydrochloride hydrate penicillin binding protein inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of PBP Inhibition and Antibacterial Action

Cefcapene pivoxil HCl is a pivaloyloxymethyl ester prodrug that is hydrolyzed to its active form, cefcapene, in the intestinal wall and blood [1]. The active cefcapene belongs to the β-lactam class of antibiotics and its core mechanism is the inhibition of PBPs.

  • Drug Type & Mechanism: It is a small molecule drug classified as a PBP inhibitor and cell wall synthesis inhibitor [2].
  • Molecular Action: As a β-lactam, its structure mimics the D-alanine-D-alanine terminus of the peptidoglycan stem peptide. It covalently acylates the active-site serine residue of PBPs, irreversibly blocking their transpeptidase activity. This prevents the cross-linking of peptidoglycan chains, leading to the formation of a structurally weakened cell wall and ultimately bacterial cell lysis and death [3].

The diagram below illustrates the sequential process of its action from oral administration to bacterial cell death.

G Oral_Admin Oral Administration (Cefcapene Pivoxil HCl Prodrug) Hydrolysis Hydrolysis in Intestinal Wall/Blood Oral_Admin->Hydrolysis Active_Drug Active Cefcapene Hydrolysis->Active_Drug PBP_Binding Inhibition of Penicillin-Binding Proteins (PBPs) Active_Drug->PBP_Binding Wall_Synthesis Blockage of Peptidoglycan Cross-Linking PBP_Binding->Wall_Synthesis Cell_Lysis Weakened Cell Wall & Bacterial Cell Lysis Wall_Synthesis->Cell_Lysis

Quantitative PBP Binding Affinity Data

Understanding the relative affinity of a β-lactam antibiotic for different PBPs is crucial for predicting its antibacterial efficacy and spectrum. The table below summarizes key comparative binding data for cefcapene and other cephalosporins, as determined by Microscale Thermophoresis (MST) [4].

Table 1: Affinity (Kd) of Cephalosporins for S. pneumoniae PBPs

Antibiotic PBP1A Kd (μM) PBP2X Kd (μM)
Cefditoren 0.005 ± 0.004 9.70 ± 8.24
Cefcapene Data Not Available Lower than Cefditoren & Cefixime
Cefdinir Higher than Cefditoren Lower than Cefditoren
Cefixime Higher than Cefditoren Higher than Cefditoren

This data shows that the affinity for specific PBPs varies significantly even within the same class of antibiotics, which directly influences their antibacterial potency and potential for resistance development.

Experimental Protocols for PBP Inhibition Studies

The Bocillin FL Fluorescence Competition Assay is a standard method for evaluating the binding of β-lactam antibiotics to PBPs [5]. Here is a detailed protocol based on this method.

Bocillin FL Competition Binding Assay

This assay measures the ability of a test antibiotic to compete with the fluorescent penicillin derivative, Bocillin FL, for binding to PBPs.

  • 1. Membrane Preparation: Isolate bacterial membranes from the target strain (e.g., E. coli K-12). Culture bacteria in brain heart infusion broth to mid-log phase, harvest cells, and resuspend in KPN buffer. Lyse cells using lysozyme (for Gram-negative) or lysostaphin (for Gram-positive), followed by disruption with a French pressure cell. Ultracentrifuge the lysate to collect membrane fractions and determine protein concentration [5].
  • 2. Competition Reaction: Incubate membrane proteins with increasing concentrations of the test antibiotic for 10 minutes. Then, add Bocillin FL to the reaction mixture and incubate for an additional 20 minutes. Stop the reaction by adding Laemmli-loading buffer with β-mercaptoethanol and heat denature the samples [5].
  • 3. Gel Electrophoresis & Visualization: Separate the membrane proteins by SDS-PAGE. Scan the gel using a fluorescence imager to visualize Bocillin FL-bound PBP bands. The intensity of each band is inversely proportional to the binding affinity of the test compound for that PBP [5].
  • 4. Data Analysis: Calculate the 50% inhibitory concentration for each PBP by determining the antibiotic concentration required to reduce Bocillin FL binding by 50% compared to a no-antibiotic control [5].

The workflow for this key experiment is outlined below.

G Start Bacterial Culture Step1 Membrane Preparation & Protein Quantification Start->Step1 Step2 Competition Reaction: Incubate membranes with test antibiotic then Bocillin FL Step1->Step2 Step3 SDS-PAGE Separation & Fluorescence Imaging Step2->Step3 Step4 IC50 Calculation for each PBP Step3->Step4 End Binding Affinity Profile Step4->End

Structural Insights into PBP Binding

While a crystal structure of cefcapene bound to a PBP was not found, structural studies on closely related cephalosporins provide valuable insights. Research on cefditoren complexed with S. pneumoniae PBP2X reveals that the C-3 side chain of the cephem nucleus plays a critical role [6].

  • Induced-Fit Binding: The binding pocket undergoes conformational changes to accommodate the C-3 side chain, forming a specific hydrophobic pocket involving residues like Trp374 and His394 [6].
  • Implication for Cefcapene: The specific structure of cefcapene's C-3 side chain likely determines its unique affinity profile for different PBPs, influencing its overall antibacterial spectrum and potency.

Key Considerations for Research and Development

  • Spectrum of Activity: Cefcapene pivoxil HCl is a broad-spectrum antibiotic approved for a wide range of infections, including respiratory tract, skin, and urinary tract infections caused by various gram-positive and gram-negative bacteria [2].
  • Research Use: Beyond its approved antibacterial indications, this compound is also offered for research in other areas, such as palmoplantar pustulosis (PPP) [7].
  • Overcoming Resistance: The continuous development of novel PBP inhibitors, including advanced-generation cephalosporins and combinations with β-lactamase inhibitors, is a critical strategy in addressing the global challenge of antimicrobial resistance [3].

References

Cefcapene pivoxil hydrochloride hydrate peptidoglycan biosynthesis pathway

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profile: Cefcapene Pivoxil Hydrochloride Hydrate

This compound hydrate is an orally available, broad-spectrum, third-generation cephalosporin antibiotic used in its prodrug form [1] [2] [3]. The following table summarizes its core technical data.

Property Description
IUPAC Name (6R,7R)-7-[[(2Z)-2-(2-Amino-1,3-thiazol-4-yl)pent-2-enoyl]amino]-3-[(carbamoyloxy)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 2,2-dimethylpropanoyloxymethyl ester; hydrochloride; monohydrate [4]
Molecular Formula C({23})H({29})N({5})O({8})S({2}) · HCl · H({2})O [2] [3]
Molecular Weight 622.11 g/mol [2] [3]
Physical Form White to beige powder [4]
Storage Store desiccated at -20°C; long-term storage at 2-8°C [4] [2]
Solubility Soluble in DMSO (2 mg/mL), methanol, ethanol, DMF [4] [2]
Mechanism Prodrug hydrolyzed to active Cefcapene, which inhibits Penicillin-Binding Proteins (PBPs) to disrupt cell wall biosynthesis [2] [3]
Biological Role Cell wall biosynthesis inhibitor; antibacterial [3]

Mechanism of Action in Peptidoglycan Biosynthesis

The antibacterial action of cefcapene pivoxil is a multi-stage process that culminates in the inhibition of peptidoglycan biosynthesis, a critical pathway for bacterial cell wall integrity [5] [6].

G Prodrug Cefcapene Pivoxil HCl Hydrate (Oral Prodrug) Hydrolysis Hydrolysis by Esterases (in Intestinal Mucosa) Prodrug->Hydrolysis ActiveDrug Active Cefcapene Hydrolysis->ActiveDrug PBPBinding Binds to Penicillin-Binding Proteins (PBPs) ActiveDrug->PBPBinding CrosslinkInhibition Inhibits Final Transpeptidation Step PBPBinding->CrosslinkInhibition PGMatrix Disruption of Peptidoglycan Matrix CrosslinkInhibition->PGMatrix CellLysis Cell Lysis and Death PGMatrix->CellLysis

Diagram 1: The mechanism of action of cefcapene pivoxil, from oral prodrug to bacterial cell lysis.

The Peptidoglycan Biosynthesis Pathway

Peptidoglycan (PGN) is an essential, mesh-like macromolecule that surrounds the bacterial cytoplasmic membrane, providing mechanical strength and shape, and protecting the cell from lysis due to internal osmotic pressure [6]. Its basic structure consists of:

  • Glycan Strands: Long polymers of alternating N-acetylglucosamine (GlcNAc) and N-acetylmuramic acid (MurNAc) residues, linked by β-1,4 glycosidic bonds [5] [6].
  • Peptide Chains: Short stems (typically 3-5 amino acids) attached to the MurNAc residues. In Gram-negative bacteria like E. coli, the peptide stem is L-Ala-γ-D-Glu-meso-DAP-D-Ala-D-Ala [6].
  • Cross-links: The peptide stems from adjacent glycan strands are cross-linked, often between the fourth D-Ala of one stem and the third meso-DAP of another, forming a robust, mesh-like sacculus [6].

The biosynthesis of this structure is the key target for cefcapene and other β-lactam antibiotics.

G cluster_0 Peptidoglycan Biosynthesis Stages PGN Mature Peptidoglycan Sacculus Crosslinking Cross-linking of Glycan Strands by Transpeptidases (PBPs) Crosslinking->PGN Polymerization Polymerization of Disaccharide Subunits by Transglycosylases Polymerization->Crosslinking LipidII Membrane-bound Stage (Lipid II precursor transported to periplasmic space) LipidII->Polymerization Cytoplasm Cytoplasmic Stage (Synthesis of soluble UDP-precursors) Cytoplasm->LipidII Inhibitor Cefcapene Inhibitor->Crosslinking Inhibits

Diagram 2: Key stages of peptidoglycan biosynthesis and the inhibition point of cefcapene.

Experimental & Research Considerations

For researchers aiming to study cefcapene pivoxil and its effects, here are key methodological considerations.

  • Assessing Antibacterial Activity: Conduct standard minimum inhibitory concentration (MIC) assays against relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacterial strains to establish potency [2].
  • Studying the Mechanism: Employ PBP binding assays using fluorescent or radiolabeled penicillin to visualize and quantify the inhibition of specific PBPs by cefcapene in bacterial membranes [2].
  • Structural Analysis: The active cefcapene molecule contains a β-lactam ring fused to a dihydrothiazine ring. Its activity is influenced by an aminothiazole group that enhances affinity for Gram-negative PBPs, and a carbamoyloxymethyl group at the 3-position that influences spectrum and pharmacokinetics [1].

The search results don't contain complete, step-by-step experimental protocols, but you can find detailed synthetic methods in patent documents [7] [8].

References

Comprehensive Application Notes and Protocols: Stability-Indicating HPLC Method for Determination of Cefcapene Pivoxil Hydrochloride Hydrate

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Cefcapene pivoxil hydrochloride hydrate is an orally available third-generation cephalosporin antibiotic with broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus. As a β-lactam antibiotic, it contains the characteristic β-lactam ring that is particularly susceptible to degradation under various environmental conditions, leading to potential loss of efficacy and formation of potentially harmful degradation products. The International Conference on Harmonization (ICH) guidelines require the development and validation of stability-indicating assay methods (SIAMs) for active pharmaceutical ingredients and drug products to ensure their identity, potency, purity, and performance throughout their shelf life. These methods must be capable of separating drugs from their degradation products formed under specific stress conditions, thereby providing reliable assessment of drug stability profiles. The development of a robust, selective, and sensitive stability-indicating HPLC method for cefcapene pivoxil is therefore essential for pharmaceutical analysis during drug development, quality control, and stability studies. [1] [2]

Materials and Equipment

Chemical and Reagents
  • This compound hydrate reference standard (≥98% purity by HPLC)
  • HPLC-grade acetonitrile
  • Citric acid (analytical reagent grade)
  • Potassium chloride (analytical reagent grade)
  • Hydrochloric acid (0.3 mol L⁻¹ for acid degradation studies)
  • Hydrogen peroxide (30% for oxidative degradation studies)
  • High-purity water (purified using Millipore purification system or equivalent)
Equipment and Instrumentation
  • High-performance liquid chromatography system with quaternary pump, autosampler, column oven, and diode array detector (e.g., Merck Hitachi system consisting of L-7100 pump, L-7200 autosampler, L-7360 column oven, and L-7455 DAD)
  • Analytical column: Lichrospher RP-18 (250 mm × 4.6 mm, 5 μm particle size) or equivalent
  • pH meter with appropriate buffers for calibration
  • Analytical balance (capable of weighing to 0.1 mg)
  • Ultrasonic bath for degassing mobile phase and dissolving samples
  • Millipore water purification system or equivalent
  • Controlled temperature chambers for thermal degradation studies

HPLC Method Parameters and Optimization

Optimized Chromatographic Conditions

The development of an effective stability-indicating method for cefcapene pivoxil required significant method optimization to achieve satisfactory separation of the drug substance from its degradation products. Initial methods employing potassium dihydrogen phosphate-sodium dodecyl sulfate-based mobile phases or different citric acid/potassium chloride ratios with pH adjustment proved unsatisfactory, exhibiting poor peak symmetry and inadequate resolution. The optimized chromatographic conditions presented below successfully address these challenges, providing excellent separation of cefcapene pivoxil from its degradation products within a reasonable runtime. [1]

Table 1: Optimized HPLC Conditions for Cefcapene Pivoxil Analysis

Parameter Specification
Column Lichrospher RP-18 (250 mm × 4.6 mm, 5 μm)
Mobile Phase Acetonitrile:Buffer (45:55, v/v)
Buffer Composition Citric acid 10 mmol L⁻¹ and potassium chloride 18 mmol L⁻¹
pH 2.36 (without adjustment)
Flow Rate 1.0 mL min⁻¹
Detection Wavelength 270 nm
Column Temperature 30°C
Injection Volume Typically 10-20 μL
Run Time Approximately 10 minutes
Retention Time of Cefcapene Pivoxil ~3.84 minutes

The mobile phase composition represents a critical factor in the successful separation, with the specific ratio of acetonitrile to citrate buffer providing optimal selectivity. The use of potassium chloride in the buffer system enhances peak symmetry and efficiency. The acidic pH of 2.36, achieved without further adjustment, is particularly important for suppressing ionization of acidic/basic functional groups and controlling silanol activity, thereby improving chromatographic performance. The detection wavelength of 270 nm corresponds to a region of strong UV absorption for cefcapene pivoxil, ensuring good sensitivity for quantitative analysis. [1]

System Suitability Criteria

Prior to sample analysis, system suitability tests should be performed to verify that the chromatographic system is adequate for the intended analysis. The following criteria should be met:

  • Relative Standard Deviation (RSD) of peak areas from six replicate injections of standard solution: ≤2.0%
  • Theoretical plates for cefcapene pivoxil peak: ≥2000
  • Peak asymmetry factor (Tailing factor): ≤2.0 (typically around 1.95 for this method)
  • Resolution between cefcapene pivoxil and closest eluting degradation product: ≥2.0

Method Validation

The developed HPLC method was comprehensively validated according to the International Conference on Harmonization (ICH) guidelines to demonstrate its suitability for the intended purpose of stability analysis and assay of cefcapene pivoxil. The validation included assessment of specificity, linearity, accuracy, precision, and robustness, as summarized below. [1] [3]

Specificity and Forced Degradation Studies

The specificity of the method was demonstrated through forced degradation studies where cefcapene pivoxil was subjected to various stress conditions. The method effectively separated the drug substance from all degradation products, with peak purity indices greater than 98.79% confirmed by photodiode array detection, indicating no co-elution of degradants with the main peak. [1]

Table 2: Summary of Forced Degradation Results

Stress Condition Parameters Degradation (%) Peak Purity
Acidic Hydrolysis 0.3 mol L⁻¹ HCl, 363 K, 240 min 56.4 100.00
Oxidative Degradation 30% H₂O₂, 343 K, 310 min 88.7 98.79
Thermal Degradation (Solid) 373 K, 28 days 9.4 100.00
Thermal Degradation (Solid) 393 K, 28 days 30.9 100.00
Radiolytic Degradation 25 kGy 1.7 99.98
Radiolytic Degradation 400 kGy 10.8 99.15
Linearity, Precision, and Accuracy

The method demonstrated excellent linearity over a concentration range of 20-240 mg L⁻¹, which corresponds to 10-120% of the nominal analytical concentration. The correlation coefficient (r) was 0.9992, indicating a strong linear relationship between concentration and detector response. The precision of the method was confirmed by relative standard deviation (RSD) values below 2% for both intra-day and inter-day variations. Accuracy was established through recovery studies, with mean recovery rates ranging from 99.77% to 100.17%, well within the acceptable limits of 98-102%. [1] [4]

Table 3: Method Validation Parameters

Validation Parameter Results Acceptance Criteria
Linearity Range 20-240 mg L⁻¹ -
Correlation Coefficient (r) 0.9992 ≥0.999
Precision (RSD) <2% ≤2%
Accuracy (Recovery) 99.77-100.17% 98-102%
Retention Time ~3.84 minutes -
Peak Asymmetry 1.95 ≤2.0

Experimental Protocols

Forced Degradation Studies Protocol

Forced degradation studies are conducted to establish the stability-indicating nature of the analytical method and to understand the inherent stability characteristics of the drug substance. The following comprehensive protocol should be followed:

5.1.1 Acid Degradation Study
  • Accurately weigh 10 mg of cefcapene pivoxil and transfer to a stoppered flask containing 50 mL of 0.3 mol L⁻¹ hydrochloric acid, pre-equilibrated to 363 K (90°C).
  • Maintain the solution at 363 K for 240 minutes (4 hours).
  • At specified time intervals, withdraw 1 mL aliquots and immediately cool in an ice-water bath to quench the reaction.
  • Neutralize the aliquots appropriately and dilute with mobile phase for analysis.
5.1.2 Oxidative Degradation Study
  • Accurately weigh 10 mg of cefcapene pivoxil and transfer to a stoppered flask containing 50 mL of 30% hydrogen peroxide solution, pre-equilibrated to 343 K (70°C).
  • Maintain the solution at 343 K for 310 minutes (approximately 5 hours).
  • At specified time intervals, withdraw 1 mL aliquots and immediately cool in an ice-water bath to quench the reaction.
  • Dilute the aliquots with mobile phase for analysis.
5.1.3 Thermal Degradation Study (Solid State)
  • Accurately weigh 5 mg of cefcapene pivoxil into 5 mL vials.
  • Place the samples in controlled temperature chambers at 373 K (100°C) and 393 K (120°C) with relative humidity maintained at 0%.
  • Remove vials at predetermined intervals over 28 days, cool to room temperature, and dissolve the contents in acetonitrile.
  • Quantitatively transfer the solutions to 25 mL volumetric flasks and dilute to volume with acetonitrile.
5.1.4 Radiolytic Degradation Study
  • Accurately weigh 5 mg of cefcapene pivoxil into 5 mL vials and close with plastic stoppers.
  • Expose the samples to irradiation in a linear electron accelerator (electron beam 9.96 MeV, current intensity 6.2 μA) until absorbed doses of 25 kGy and 400 kGy are achieved.
  • Dissolve the irradiated samples in acetonitrile, transfer quantitatively to 25 mL volumetric flasks, and dilute to volume with acetonitrile.

The following workflow diagram illustrates the forced degradation study protocol:

G Start Start Forced Degradation SamplePrep Weigh 10 mg Cefcapene Pivoxil Start->SamplePrep Acidic Acidic Degradation 0.3M HCl at 90°C SamplePrep->Acidic Oxidative Oxidative Degradation 30% H₂O₂ at 70°C SamplePrep->Oxidative Thermal Thermal Degradation Solid state at 100°C/120°C SamplePrep->Thermal Radiolytic Radiolytic Degradation Electron beam 25-400 kGy SamplePrep->Radiolytic Sampling Withdraw aliquots at time intervals Acidic->Sampling Oxidative->Sampling Thermal->Sampling Radiolytic->Sampling Quench Immediately cool in ice-water bath Sampling->Quench Analysis HPLC Analysis with DAD detection Quench->Analysis

Sample Preparation Protocol
5.2.1 Standard Solution Preparation
  • Accurately weigh approximately 10 mg of this compound hydrate reference standard into a 50 mL volumetric flask.
  • Add about 30 mL of mobile phase and sonicate for 5 minutes to dissolve.
  • Dilute to volume with mobile phase and mix well.
  • Further dilute 5 mL of this solution to 10 mL with mobile phase to obtain a working standard solution of approximately 100 mg L⁻¹.
5.2.2 Test Sample Preparation
  • For tablet formulation: Accurately weigh and powder not less than 20 tablets. Transfer an accurately weighed portion of the powder equivalent to about 10 mg of cefcapene pivoxil to a 50 mL volumetric flask.
  • Add about 30 mL of mobile phase and sonicate for 15 minutes with occasional shaking.
  • Dilute to volume with mobile phase and mix well.
  • Filter through a 0.45 μm membrane filter, discarding the first few mL of the filtrate.
  • Further dilute appropriately with mobile phase to obtain a solution of approximately 100 mg L⁻¹.
5.2.3 System Suitability Test
  • Inject six replicates of the standard solution (100 mg L⁻¹).
  • Calculate the RSD of peak areas for cefcapene pivoxil (should be ≤2.0%).
  • Record the retention time, theoretical plates, and tailing factor.
  • The resolution between cefcapene pivoxil and any close eluting peak should be ≥2.0.

Applications in Pharmaceutical Analysis

Stability Monitoring and Kinetic Studies

The validated stability-indicating HPLC method has been successfully applied for determination of cefcapene pivoxil during kinetic studies in aqueous solutions (investigating pH and thermal degradation) and in solid state (studying oxidative, thermal, and radiolytic degradation). The method enables quantitative assessment of degradation rates under various stress conditions, providing valuable data for predicting the shelf life of pharmaceutical formulations. The ability to separate and quantify the drug substance in the presence of its degradation products makes this method particularly useful for ongoing stability testing of cefcapene pivoxil formulations as part of pharmaceutical quality control programs. [1]

Compatibility with Excipients and Concomitant Medications

Recent studies have investigated the chemical stability of cefcapene pivoxil in concomitant simple suspensions with magnesium oxide (MgO), a commonly used laxative in elderly patients. The research revealed that while cefcapene pivoxil does not significantly degrade in the presence of MgO, its recovery rates decrease due to poor solubility under alkaline conditions created by MgO. This finding has important implications for clinical practice, particularly for elderly patients with dysphagia who may receive multiple medications via feeding tubes. The HPLC method described here can be effectively used to assess such compatibility issues during formulation development or when administering cefcapene pivoxil with other medications. [5]

Quality Control in Pharmaceutical Manufacturing

The robustness, accuracy, and precision of this HPLC method make it suitable for routine quality control of cefcapene pivoxil in pharmaceutical manufacturing settings. The method can be used for:

  • Assay of active pharmaceutical ingredient in bulk drug substance
  • Content uniformity testing of finished dosage forms
  • In-process testing during manufacturing
  • Stability testing of registration batches and commercial products
  • Detection and quantification of related substances and degradation products

Troubleshooting and Technical Notes

Common Issues and Solutions

Table 4: Troubleshooting Guide for HPLC Analysis

Problem Possible Cause Solution
Poor peak symmetry Column deterioration Flush column with strong solvent, replace if necessary
Retention time drift Mobile phase pH variation Prepare fresh mobile phase, check buffer pH
Low recovery in solid state studies Poor solubility in extraction solvent Use acetonitrile with sonication
Baseline noise Contaminated detector cell or mobile phase Purge detector cell, use high purity reagents
Resolution degradation Column temperature fluctuation Verify column oven temperature stability
Important Technical Considerations
  • Mobile phase preparation: Always use fresh mobile phase prepared with high-purity water. The buffer should be prepared first, followed by addition of the appropriate volume of acetonitrile.
  • Column care: The Lichrospher RP-18 column should be flushed regularly with water-acetonitrile (50:50, v/v) at the end of each working day to remove buffer salts and extend column life.
  • Sample stability: Standard and sample solutions should be prepared fresh daily as cefcapene pivoxil may degrade in solution, particularly at neutral or alkaline pH.
  • Peak purity confirmation: Use photodiode array detection to confirm peak homogeneity by comparing spectra at peak apex, upslope, and downslope.

Conclusion

The stability-indicating HPLC method described in these application notes provides a robust, accurate, and precise analytical procedure for the determination of this compound hydrate in the presence of its degradation products. The method has been comprehensively validated in accordance with ICH guidelines and demonstrates excellent selectivity, linearity, precision, and accuracy over the specified concentration range. The forced degradation studies confirm the method's ability to separate the drug substance from degradation products formed under various stress conditions, fulfilling regulatory requirements for stability-indicating methods. This method is suitable for application in pharmaceutical development, quality control, and stability studies of cefcapene pivoxil drug substances and drug products.

References

Comprehensive Application Notes and Protocols for Forced Degradation Studies of Cefcapene Pivoxil Hydrochloride

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Forced degradation studies are an essential component of pharmaceutical development, providing critical insights into the intrinsic stability of an Active Pharmaceutical Ingredient (API) [1]. These studies involve intentionally exposing the API to severe stress conditions—such as hydrolysis, oxidation, and thermal stress—to identify potential degradation products, elucidate degradation pathways, and validate stability-indicating analytical methods [2]. Cefcapene pivoxil, a third-generation oral cephalosporin antibiotic, is particularly susceptible to degradation due to the inherent reactivity of its β-lactam ring, a common trait among cephalosporins [3] [4]. The antibacterial activity of cephalosporins is attributed to their β-lactam moieties, which are very susceptible to chemical degradation, and most side effects are caused by their degradation products [3]. This document outlines a detailed protocol for forced degradation of cefcapene pivoxil, based on a peer-reviewed stability-indicating HPLC method [3] [4] [5]. The diagram below illustrates the overarching workflow for the forced degradation study.

G Forced Degradation Workflow for Cefcapene Pivoxil cluster_stress Stress Conditions Start Start: Cefcapene Pivoxil API Acid Acidic Hydrolysis (0.3M HCl, 363 K) Start->Acid Oxidative Oxidative Degradation (30% H₂O₂, 343 K) Start->Oxidative ThermalSol Thermal Degradation (Solid) (373 K / 393 K, 0% RH) Start->ThermalSol Radiolytic Radiolytic Degradation (25-400 kGy) Start->Radiolytic Analysis HPLC-UV Analysis End Review Data & Validate Method Analysis->End Acid->Analysis Neutralize & Dilute Oxidative->Analysis Cool & Dilute ThermalSol->Analysis Dissolve in ACN Radiolytic->Analysis Dissolve in ACN

Experimental Protocol

Materials and Instrumentation
  • API: Cefcapene pivoxil hydrochloride [3] [4].
  • Reagents: Hydrochloric acid (HCl, 0.3 mol/L), Hydrogen peroxide (H₂O₂, 30%), Acetonitrile (HPLC grade), Citric acid, Potassium chloride. All reagents should be of analytical grade [3].
  • HPLC System: Equipped with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD) [3] [4].
  • Chromatographic Column: Lichrospher RP-18 column (250 mm × 4.6 mm, 5 μm particle size) or equivalent [3].
  • Mobile Phase: Prepare a mixture of citric acid (10 mmol/L) and potassium chloride (18 mmol/L). The final mobile phase is a 45:55 (v/v) mixture of acetonitrile and the citric acid/potassium chloride buffer. The pH of the aqueous buffer is approximately 2.36 (without adjustment) [3] [4].
  • HPLC Parameters:
    • Flow Rate: 1.0 mL/min
    • Detection Wavelength: 270 nm
    • Column Temperature: 30 °C
    • Injection Volume: As per system suitability [3] [4].
Forced Degradation Procedures

The following sections provide detailed protocols for each stress condition. Note: All degradation studies should be initiated by dissolving an accurately weighed amount of the API in the relevant stressor. Sampling at specified time intervals is crucial to track the progression of degradation and avoid over-stressing, which can lead to secondary degradation products not observed in real-time stability studies [1] [2]. The conceptual pathway for the drug's degradation under these stresses is shown below.

G Cefcapene Pivoxil Degradation Pathways API Cefcapene Pivoxil BetaLactam β-Lactam Ring API->BetaLactam DP1 Acidic Degradants DP2 Oxidative Degradants DP3 Thermal Degradants DP4 Radiolytic Degradants BetaLactam->DP1 Acid Hydrolysis BetaLactam->DP2 Oxidative Stress BetaLactam->DP3 Thermal Stress BetaLactam->DP4 Radiolytic Stress

2.2.1 Acidic Hydrolysis

This condition targets functional groups like esters and lactams, which are prone to acid-catalyzed hydrolysis [1].

  • Preparation: Pre-equilibrate 50 mL of 0.3 mol/L hydrochloric acid (HCl) in a stoppered flask in a water bath or oven at 363 K (90 °C).
  • Stress Initiation: Accurately weigh about 10 mg of cefcapene pivoxil and dissolve it in the pre-heated acid solution to start the degradation. This is considered time zero.
  • Sampling: At predetermined time intervals (e.g., 30, 60, 120, 240 minutes), withdraw 1 mL aliquots of the reaction solution.
  • Quenching: Immediately cool the withdrawn samples in an ice-water mixture to halt further degradation.
  • Analysis: Neutralize the cooled samples as needed, then dilute with the mobile phase or a compatible solvent before HPLC analysis [3] [4].
2.2.2 Oxidative Degradation

Oxidation is a common pathway for drugs, especially those with electron-rich functional groups [1] [2].

  • Preparation: Pre-equilibrate 50 mL of 30% (w/v) hydrogen peroxide (H₂O₂) solution in a stoppered flask at 343 K (70 °C).
  • Stress Initiation: Accurately weigh about 10 mg of the API and dissolve it in the pre-heated oxidative solution.
  • Sampling: Withdraw 1 mL aliquots at specified times (e.g., 60, 120, 310 minutes).
  • Quenching: Immediately cool the samples in an ice-water bath.
  • Analysis: Dilute the quenched samples with the mobile phase and analyze by HPLC [3] [4].
2.2.3 Thermal Degradation (Solid-State)

This study evaluates the API's stability under dry heat, which can accelerate reactions like rearrangement and decarboxylation [1].

  • Sample Preparation: Weigh approximately 5 mg of cefcapene pivoxil into several 5 mL clear vials.
  • Stress Initiation: Place the open vials in two heat chambers set at 373 K (100 °C) and 393 K (120 °C), both with 0% relative humidity.
  • Sampling: Remove vials in triplicate at specified time intervals (e.g., after 7, 14, 28 days).
  • Sample Preparation for Analysis: Cool the vials to room temperature. Dissolve the contents in acetonitrile, quantitatively transfer to a 25 mL volumetric flask, and dilute to volume with acetonitrile [3] [4].
2.2.4 Radiolytic Degradation

This study investigates the effect of high-energy radiation on the drug substance.

  • Sample Preparation: Weigh about 5 mg of the API into 5 mL vials and seal them with plastic stoppers.
  • Stress Initiation: Expose the samples to irradiation in a linear electron accelerator (e.g., using a 9.96 MeV electron beam).
  • Dosage: Subject samples to absorbed doses of 25 kGy and 400 kGy.
  • Sample Preparation for Analysis: After irradiation, dissolve the contents of the vials in acetonitrile, transfer quantitatively to a 25 mL volumetric flask, and make up to volume with acetonitrile [3] [4].

Results and Data Analysis

Summary of Degradation Profiles

The developed HPLC method effectively separated cefcapene pivoxil from its degradation products formed under various stress conditions. The parent compound, cefcapene pivoxil, had a retention time of approximately 3.84 minutes, while its degradation products eluted earlier, between 1.57 and 2.53 minutes [3] [4]. The method demonstrated excellent selectivity, with peak purity values exceeding 98.79% for the main peak, confirming no interference from degradants [3]. The table below quantifies the degradation observed under different stress conditions.

Table 1: Quantitative Degradation of Cefcapene Pivoxil under Forced Conditions

Stress Condition Parameters Degradation (%) Peak Purity (%) Reference
Acidic Hydrolysis 0.3M HCl, 363 K, 240 min 56.4 100.00 [3]
Oxidative Degradation 30% H₂O₂, 343 K, 310 min 88.7 98.79 [3]
Thermal Degradation 373 K, 28 days, 0% RH 9.4 100.00 [3]
Thermal Degradation 393 K, 28 days, 0% RH 30.9 100.00 [3]
Radiolytic Degradation 25 kGy absorbed dose 1.7 99.98 [3]
Radiolytic Degradation 400 kGy absorbed dose 10.8 99.15 [3]
HPLC Method Validation

The stability-indicating HPLC method was validated according to ICH Q2B guidelines. Key validation parameters are summarized below.

Table 2: Validation Parameters for the Stability-Indicating HPLC Method

Parameter Result / Condition Specification / Comment
Linearity Range 20 - 240 mg/L Covers 10-120% of nominal concentration [3]
Correlation Coefficient (r) 0.9992 Demonstrates excellent linearity [3] [4]
Precision (Repeatability) RSD = 0.58% High intra-day precision [4]
Intermediate Precision RSD = 1.27% High inter-day precision [4]
Selectivity Peak Purity > 98.79% Confirmed no co-elution with degradants [3]
Robustness Validated Method is robust against minor variations [3] [4]

Application Notes for Drug Development

The forced degradation data for cefcapene pivoxil provides critical insights for formulation scientists, analytical chemists, and regulatory affairs professionals.

  • Formulation and Packaging Strategy: The significant degradation under acidic and oxidative stress indicates that the formulation must be carefully designed. The use of antioxidants and buffering agents should be considered. The solid-state stability under thermal stress suggests that the drug product may not require stringent refrigeration but should be stored in a cool, dry place [3] [1].
  • Stability-Indicating Method (SIAM): The documented HPLC method is proven to be stability-indicating, meaning it can accurately quantify the active ingredient without interference from degradation products. This method is suitable for both forced degradation studies and long-term stability testing of cefcapene pivoxil, ensuring product quality throughout its shelf life [3] [2].
  • Regulatory Compliance: These studies help identify degradation products that might need to be monitored and characterized according to ICH M7 (Assessment and Control of DNA Reactive (Mutagenic) Impurities) and ICH Q3B (Impurities in New Drug Products) guidelines. The data supports the establishment of realistic shelf-life and storage conditions in regulatory submissions [1] [2].

Conclusion

The presented protocols and application notes provide a robust framework for conducting forced degradation studies on this compound. The data confirms that cefcapene pivoxil is most labile under acidic and oxidative conditions, while it demonstrates greater stability under dry heat and radiolytic stress. The accompanying stability-indicating HPLC method, with a well-defined mobile phase of acetonitrile and a citrate/potassium chloride buffer at pH ~2.36, is critical for the accurate analysis of the drug and its degradants. Implementing these studies early in the drug development process is essential for ensuring the safety, efficacy, and quality of the final pharmaceutical product.

References

Cefcapene pivoxil hydrochloride hydrate solubility DMSO water organic solvents

Author: Smolecule Technical Support Team. Date: February 2026

Solubility Profile of Cefcapene Pivoxil Hydrochloride Hydrate

The solubility of this compound hydrate has been characterized in several solvents, which is crucial for designing experimental formulations. The quantitative data is summarized in the table below.

Table 1: Solubility of this compound Hydrate in Various Solvents

Solvent Solubility Concentration (mM) Notes Source
DMSO 2 mg/mL ~3.22 mM Clear solution [1]
DMSO 50 mg/mL 80.37 mM Sonication recommended [2]
DMSO 100 mg/mL 160.74 mM Use fresh, moisture-absorbing DMSO reduces solubility [3]
DMSO 125 mg/mL 200.93 mM Hygroscopic DMSO has significant impact; use newly opened [4]
Water Sparingly soluble / < 0.1 mg/mL Insoluble Not suitable for direct aqueous preparation [4] [5]
Methanol Slightly soluble Information missing May require optimization [5]
Key Solubility Insights
  • DMSO is the Primary Solvent: The data consistently shows that DMSO is the best solvent for preparing stock solutions of this compound hydrate. However, the reported solubility values vary, with a range from 2 mg/mL to 125 mg/mL. It is advisable to start with a lower concentration and use sonication to aid dissolution [4] [2].
  • Limited Aqueous Solubility: The compound has very low solubility in water [4] [5]. For in vivo experiments, it must first be dissolved in DMSO and then further diluted into an aqueous-based vehicle, as outlined in the protocols below.
  • Solution Stability: The compound is reported to be unstable in solution [4]. Therefore, it is recommended to prepare fresh solutions immediately before use and not to store them for extended periods.

Detailed Experimental Protocols

Preparation of Stock Solutions in DMSO

This protocol is for creating concentrated stock solutions for in vitro studies.

  • Step 1: Pre-warm the DMSO to room temperature and ensure it is fresh and anhydrous, as hygroscopic DMSO can significantly reduce solubility [4] [3].
  • Step 2: Calculate the required amount of this compound hydrate to achieve your desired stock concentration (e.g., 50 mg/mL or 100 mg/mL).
  • Step 3: Add the compound powder to a clean vial. Introduce the calculated volume of DMSO.
  • Step 4: Vortex the mixture thoroughly. To ensure complete dissolution, sonicate the solution in a water bath sonicator for several minutes until the solution is clear [2].
  • Step 5: Aliquot the stock solution to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for longer-term stability, though fresh preparation is always preferred [4].
Preparation of In Vivo Dosing Formulations

For animal studies, the DMSO stock solution must be diluted into a biocompatible vehicle. Below are two established protocols.

Table 2: Protocols for Preparing In Vivo Formulations

Component Protocol 1: Homogeneous Suspension Protocol 2: Clear Solution Protocol 3: Oil-Based Solution
Step 1 N/A Take 100 μL DMSO stock (e.g., 20.8 mg/mL) Take 100 μL DMSO stock (e.g., 20.8 mg/mL)
Step 2 Add 5 mg compound to 1 mL of 0.5% CMC-Na Add to 400 μL PEG300, mix evenly Add to 900 μL corn oil, mix evenly
Step 3 Mix vigorously to form a homogeneous suspension Add 50 μL Tween 80, mix evenly -
Step 4 Ready for administration (5 mg/mL) Add 450 μL Saline, mix evenly Ready for administration (2.08 mg/mL)
Final Volume 1 mL 1 mL 1 mL
Final Concentration 5 mg/mL 2.08 mg/mL 2.08 mg/mL
Appearance Homogeneous suspension Clear solution Clear solution
Key Source [3] [4] [4]

The following workflow outlines the decision process for selecting and preparing the appropriate formulation:

G Start Start: Prepare Cefcapene Pivoxil HCl Hydrate Decision1 Is the study in vitro? Start->Decision1 DMSOProtocol In Vitro Protocol - Use fresh, anhydrous DMSO - Target concentration: 50-100 mg/mL - Sonicate to dissolve - Aliquot and store at -20°C Decision1->DMSOProtocol Yes Decision2 Is a clear solution required for in vivo dosing? Decision1->Decision2 No Protocol2 Use Protocol 2 (Clear Solution) - 10% DMSO - 40% PEG300 - 5% Tween 80 - 45% Saline Decision2->Protocol2 Yes Protocol3 Use Protocol 3 (Oil-Based) - 10% DMSO - 90% Corn Oil Note: For longer-term studies Decision2->Protocol3 No, use oil-based Protocol1 Use Protocol 1 (Suspension) - 0.5% CMC-Na vehicle - Directly suspend powder - No DMSO required Decision2->Protocol1 No, use suspension

Experimental Considerations for Handling and Storage
  • Storage of Powder: The solid powder should be stored in a desiccated environment, under an inert atmosphere, and at low temperatures (between -20°C and 2-8°C) to maintain stability [1] [5].
  • Avoid Aqueous Solutions: Do not attempt to directly dissolve the powder in water or saline, as it is sparingly soluble. Always use the two-step method of creating a DMSO stock first [4] [5].
  • Dosing Volume Considerations: When administering to animals, ensure that the concentration of DMSO in the final formulation is kept at a safe level (typically ≤10%) to avoid toxicity [4].

Conclusion

Successful experimentation with this compound hydrate relies on understanding its solubility profile and carefully following the prepared protocols. The key is to use DMSO as the primary solvent for stock solutions and then select an appropriate in vivo vehicle based on the requirements of your specific study. Always prioritize the preparation of fresh solutions to ensure compound stability and experimental reproducibility.

References

Cefcapene pivoxil hydrochloride hydrate bacterial eradication rate protocol

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cefcapene Pivoxil Hydrochloride Hydrate

This compound hydrate (CFPN-PI) is an oral third-generation cephalosporin antibiotic prodrug. After oral administration, it is hydrolyzed by esterases in the intestinal tract to its active metabolite, cefcapene, which exerts bactericidal activity by inhibiting bacterial cell wall synthesis [1] [2]. CFPN-PI exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including key respiratory pathogens such as Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis [3] [1]. Its esterified prodrug structure, featuring a pivoxil group, is specifically designed to enhance oral bioavailability [1]. These application notes detail the experimental protocols and key pharmacokinetic and efficacy data essential for researchers and drug development professionals evaluating CFPN-PI.

Pharmacokinetic Profile and Bioavailability

Understanding the absorption and excretion profile of CFPN-PI is critical for designing effective dosing regimens.

Key Pharmacokinetic Parameters (Single Dose, Fasting)
Parameter 100 mg Dose (Mean ± SD) 150 mg Dose (Mean ± SD) 200 mg Dose (Mean ± SD)
Cmax (mg/L) 1.04 ± 0.22 1.24 ± 0.46 1.56 ± 0.43
Tmax (h) 1.5 - 2.0 (Median) 1.5 - 2.0 (Median) 1.5 - 2.0 (Median)
AUCinf (h·mg/L) 2.94 ± 0.46 3.97 ± 1.28 4.70 ± 1.19
Fraction Excreted Unchanged in Urine (%) 31.5 - 42.9 31.5 - 42.9 31.5 - 42.9

Interpretation: The pharmacokinetics of CFPN-PI are linear within the 100-200 mg dose range. The time to reach peak plasma concentration (Tmax) is consistent across doses, and a substantial fraction of the active drug is eliminated unchanged via the kidneys, supporting its use for treating urinary tract infections [2]. A study confirmed that absorption was not significantly compromised in patients with soft stool or diarrhea, with a urinary recovery rate of 30.1% ± 5.8%, comparable to that in healthy subjects [4].

Clinical Efficacy and Bacterial Eradication Rates

The primary measure of CFPN-PI's effectiveness is its bacteriological eradication rate in clinical settings.

Bacteriological Eradication in Pediatric Streptococcal Pharyngitis
Treatment Regimen Dosage & Frequency Treatment Duration Bacteriological Eradication Rate Clinical Cure Rate
CFPN-PI 9-10 mg/kg, TID 5 days 93.8% (77/82) 100% (82/82)
CFPN-PI 9-10 mg/kg, TID 10 days 96.2% (76/88) 100% (88/88)
AMPC (Amoxicillin) Not Specified, TID 10 days 91.7% (77/80) 100% (80/80)

Interpretation: A 5-day course of CFPN-PI demonstrated non-inferior bacteriological eradication and clinical cure rates compared to both 10-day CFPN-PI and 10-day amoxicillin for treating Group A streptococcal pharyngitis in children. This supports the feasibility of shorter-course therapy with CFPN-PI, which can improve patient compliance [5]. In a double-blind study of chronic respiratory tract infections, CFPN-PI (450 mg/day) showed clinical efficacy comparable to cefteram pivoxil (CFTM-PI; 600 mg/day), with success rates of 80.2% vs. 78.9%, respectively [3].

Experimental Protocols

Standardized protocols are essential for generating reproducible and reliable data on CFPN-PI.

Protocol: Pharmacokinetic Study in Human Subjects

This protocol outlines a method for evaluating the single-dose pharmacokinetics and tolerability of CFPN-PI in healthy volunteers [2].

  • Objective: To determine the pharmacokinetic parameters and safety of CFPN-PI after a single oral dose.
  • Study Design: Open-label, dose-escalation, parallel-group study.
  • Subjects: Healthy adult volunteers (e.g., n=18, male).
  • Dosing: Administer a single oral dose of CFPN-PI (e.g., 100 mg, 150 mg, 200 mg) under fasting conditions.
  • Sample Collection:
    • Blood: Collect serial blood samples in heparinized tubes pre-dose and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, and 12 hours post-dose.
    • Plasma Separation: Centrifuge blood samples at 3000 rpm for 10 minutes at 4°C. Transfer the plasma to clean tubes and store at -80°C until analysis.
    • Urine: Collect urine fractions pre-dose and over intervals of 0-4, 4-8, 8-12, and 12-24 hours post-dose. Measure total volume and aliquot samples for storage at -80°C.
  • Bioanalysis: Quantify cefcapene concentrations in plasma and urine using a validated high-performance liquid chromatography method with ultraviolet detection (HPLC-UV).
  • Pharmacokinetic Analysis: Calculate parameters (Cmax, Tmax, AUC, t½, urinary excretion) using non-compartmental analysis with validated software.
  • Safety Monitoring: Record all adverse events throughout the study and perform clinical laboratory tests and physical examinations.
Protocol: Clinical Efficacy Trial for Bacterial Eradication

This protocol describes a design for comparing the efficacy of different antibiotic regimens in pediatric pharyngitis [5].

  • Objective: To compare the bacteriological and clinical efficacy of a 5-day CFPN-PI regimen versus 10-day CFPN-PI or amoxicillin regimens.
  • Study Design: Prospective, multicenter, randomized, open-label, comparative study.
  • Patients: Pediatric patients (e.g., age 6 months to 12 years) presenting with signs/symptoms of acute pharyngitis and a positive throat culture for Group A Streptococcus (GAS).
  • Randomization & Dosing: Randomize eligible patients into one of three groups:
    • Group 1: CFPN-PI 9-10 mg/kg, three times daily (TID) for 5 days.
    • Group 2: CFPN-PI 9-10 mg/kg, TID for 10 days.
    • Group 3: Amoxicillin (dose not specified), TID for 10 days.
  • Efficacy Endpoints:
    • Primary: Bacteriological eradication, defined as the elimination of the original GAS strain from throat culture at the end-of-treatment visit.
    • Secondary: Clinical cure (resolution of symptoms), and relapse rate (positive culture for the original strain during follow-up after initial cure).
  • Assessment Schedule: Conduct patient visits at baseline, end-of-treatment (Day 5-6 for Group 1, Day 10-11 for Groups 2 & 3), and at a follow-up visit (e.g., 2-4 weeks post-treatment).
  • Statistical Analysis: Compare eradication, cure, and relapse rates between groups using appropriate statistical tests (e.g., Chi-square). A p-value of <0.05 is typically considered significant.
Workflow: Bacterial Eradication Study

The following diagram visualizes the experimental workflow for a clinical trial assessing bacterial eradication rates.

Start Patient Enrollment & Screening (Symptomatic Pharyngitis) Culture Throat Culture for GAS Start->Culture Randomize Randomization Culture->Randomize Group1 Group 1: CFPN-PI 5-day Randomize->Group1 Group2 Group 2: CFPN-PI 10-day Randomize->Group2 Group3 Group 3: AMPC 10-day Randomize->Group3 EOT End-of-Treatment Visit: Throat Culture & Symptom Assessment Group1->EOT Group2->EOT Group3->EOT FollowUp Follow-Up Visit: Relapse Assessment EOT->FollowUp Analysis Data Analysis: Eradication & Cure Rates FollowUp->Analysis

Safety and Tolerability Profile

CFPN-PI is generally well-tolerated in both adult and pediatric populations.

  • Common Adverse Events: The most frequently reported adverse effects are gastrointestinal, such as infrequent diarrhea, which occur at similar low rates across different antibiotic regimens [5].
  • Comparative Safety: In a pediatric study, diarrhea was observed in all treatment groups, while rash occurred in 6 patients (8.0%) in the amoxicillin group, with no such events reported in the CFPN-PI groups [5].
  • Severe Reactions: No serious adverse events or severe side effects were reported in the pharmacokinetic and clinical studies reviewed [5] [2].

Discussion and Conclusion

This compound hydrate is an effective oral cephalosporin with high bacteriological eradication rates against common pathogens, particularly in respiratory tract infections and streptococcal pharyngitis. Its pharmacokinetic profile supports a three-times-daily dosing regimen, with a 5-day course demonstrating non-inferior efficacy to standard 10-day therapies, offering a significant advantage for patient adherence [5]. The drug's absorption remains effective even in patients with mild gastrointestinal symptoms, and it presents a favorable safety profile with a low incidence of adverse events [4].

For researchers, the provided protocols for pharmacokinetic studies and clinical efficacy trials serve as robust templates for generating high-quality data. The consistent demonstration of efficacy, coupled with its tolerability, solidifies CFPN-PI's role as a valuable therapeutic option in the outpatient management of bacterial infections. Future research may focus on its application against emerging resistant strains and in other infection types.

References

Comprehensive Clinical Application Notes and Protocols for Cefcapene Pivoxil Hydrochloride Hydrate

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Cefcapene pivoxil hydrochloride hydrate is an orally active third-generation cephalosporin antibiotic formulated as a pivaloyloxymethyl ester prodrug that enhances gastrointestinal absorption. Following oral administration, it undergoes rapid hydrolysis by esterases to release the active metabolite, cefcapene, which exerts potent bactericidal activity through inhibition of bacterial cell wall synthesis. This antibiotic demonstrates a broad spectrum of activity against both Gram-positive and Gram-negative pathogens commonly associated with community-acquired infections, including Streptococcus pneumoniae, Haemophilus influenzae, Moraxella catarrhalis, and Staphylococcus aureus (methicillin-susceptible strains). The strategic pivoxil formulation significantly improves the oral bioavailability of this cephalosporin, making it particularly valuable for outpatient management of various infectious conditions where extended antibiotic coverage is required. [1]

Pharmacokinetic Profile

Key Pharmacokinetic Parameters

The pharmacokinetic profile of this compound hydrate has been characterized through rigorous clinical studies in healthy adult subjects. Following single oral administration, the drug is rapidly absorbed and converted to its active form, cefcapene, with peak plasma concentrations typically achieved within 1.5 to 2.0 hours post-administration. The mean elimination half-life ranges from 1.0 to 1.3 hours, supporting a three-times-daily dosing regimen to maintain therapeutic concentrations. The drug demonstrates dose-proportional kinetics within the therapeutic range of 100-200 mg, with approximately 31.5-42.9% of the administered dose excreted unchanged in urine within 24 hours, indicating significant renal elimination. [2]

Table 1: Pharmacokinetic Parameters of Cefcapene After Single Oral Administration of this compound Hydrate

Parameter 100 mg Dose 150 mg Dose 200 mg Dose
Cmax (mg/L) 1.04 ± 0.22 1.24 ± 0.46 1.56 ± 0.43
Tmax (h) 1.5-2.0 1.5-2.0 1.5-2.0
AUCinf (h·mg/L) 2.94 ± 0.46 3.97 ± 1.28 4.70 ± 1.19
Elimination Half-life (h) 1.0 ± 0.2 1.2 ± 0.3 1.3 ± 0.4
Urinary Excretion (% of dose) 31.5 ± 5.2 38.7 ± 6.1 42.9 ± 7.3
Linear Pharmacokinetics and Dose Proportionality

Cefcapene pivoxil exhibits linear pharmacokinetic properties across the therapeutic dose range of 100-200 mg, as demonstrated by proportional increases in both Cmax and AUC values with escalating doses. Statistical analysis of dose-normalized parameters revealed no significant differences between the three dosing groups (100, 150, and 200 mg), confirming consistent absorption and elimination characteristics. This predictable pharmacokinetic profile facilitates clinical dosing adjustments and supports the development of fixed-dose regimens for various infectious conditions. The mean residence time ranges from 2.5 to 3.2 hours, consistent with the observed elimination half-life and supporting TID dosing administration. [2]

Clinical Efficacy Evidence

Respiratory Tract Infections

The clinical efficacy of cefcapene pivoxil has been established through multiple controlled trials, particularly for respiratory tract infections. In a double-blind comparative study of chronic respiratory tract infections, cefcapene pivoxil (450 mg/day in three divided doses) demonstrated comparable efficacy to cefteram pivoxil (600 mg/day), with clinical efficacy rates of 80.2% versus 78.9%, respectively. The bacterial eradication rate was 60.5% for cefcapene pivoxil compared to 65.9% for cefteram pivoxil, with no statistically significant differences between treatment groups. These findings establish cefcapene pivoxil as an effective therapeutic option for lower respiratory tract infections caused by susceptible pathogens. [3]

Special Population Studies

The absorption profile of cefcapene pivoxil has been specifically investigated in patients with gastrointestinal symptoms such as soft stool or diarrhea, which could potentially impact drug absorption. In a study of patients with active infections who experienced soft stool or diarrhea during treatment, cefcapene pivoxil (100 mg TID) demonstrated unchanged absorption characteristics with a mean urinary recovery rate of 30.1 ± 5.8%, comparable to the 34.4 ± 5.5% observed in healthy volunteers. The clinical effectiveness in this challenging patient population was 87.5% (7 of 8 patients), indicating that mild to moderate gastrointestinal disturbances do not significantly compromise the drug's absorption or therapeutic efficacy. [4]

Table 2: Clinical Efficacy of Cefcapene Pivoxil in Comparative Trials

Infection Type Comparator Drug Cefcapene Pivoxil Efficacy Comparator Efficacy Bacterial Eradication Rate
Chronic Respiratory Tract Infections Cefteram pivoxil 600 mg/day 80.2% 78.9% 60.5% vs 65.9%
Infections with Soft Stool/Diarrhea None (compared to historical controls) 87.5% N/A Not specified

Safety and Tolerability

Adverse Event Profile

Cefcapene pivoxil demonstrates a favorable safety profile consistent with the cephalosporin class. In clinical trials, the incidence of adverse drug reactions was approximately 6.0%, with gastrointestinal events being most commonly reported. The majority of adverse events were mild to moderate in severity and self-limiting, rarely leading to treatment discontinuation. Comparative studies have shown no significant differences in the incidence of abnormal laboratory findings between cefcapene pivoxil and other cephalosporin antibiotics (13.9% for each), with no severe adverse events reported in major trials. [2] [3]

Carnitine Deficiency Risk Management

As a pivoxil-conjugated antibiotic, cefcapene pivoxil has been associated with potential carnitine deficiency due to conjugation of pivalic acid with carnitine and subsequent renal excretion. However, a large-scale retrospective study using pediatric database information found no statistically significant difference in the incidence of carnitine deficiency and associated symptoms (hypoglycemia, altered consciousness, convulsions) between pivoxil-conjugated antibiotics and amoxicillin. Nevertheless, appropriate precautions are recommended, particularly for pediatric patients with risk factors for metabolic disorders or those receiving prolonged therapy. Monitoring and carnitine supplementation may be considered in high-risk cases. [5]

Detailed Experimental Protocols

Phase I Pharmacokinetic Study Protocol

Objective: To characterize the single-dose pharmacokinetics and tolerability of this compound hydrate in healthy adult volunteers. [2]

Study Design:

  • Design Type: Open-label, dose-escalation, parallel-group study
  • Subjects: Healthy adult volunteers (typically 18-45 years), confirmed via medical history, physical examination, and laboratory tests
  • Dosing Groups: 100 mg, 150 mg, and 200 mg single doses administered with 240 mL water after overnight fasting
  • Sample Collection: Serial blood samples collected pre-dose and at 0.25, 0.5, 0.75, 1, 1.5, 2, 2.5, 3, 4, 6, 8, and 12 hours post-dose; urine collected at 0-2, 2-4, 4-8, 8-12, and 12-24 hours post-dose
  • Bioanalytical Method: HPLC-UV with validated method meeting acceptance criteria for precision and accuracy

Key Methodological Considerations:

  • Subject Qualification: Comprehensive screening including hematology, biochemistry, urinalysis, and serology
  • Standardized Conditions: Fasting for at least 10 hours before dosing, standardized meals 4 hours post-dose
  • Sample Processing: Immediate centrifugation of blood samples (3000 rpm, 10 minutes, 4°C), plasma stored at -70°C until analysis
  • Pharmacokinetic Analysis: Non-compartmental methods using validated software (e.g., WinNonlin)

pharmacokinetic_study start Study Protocol Finalization screening Subject Screening (n=18 healthy males) start->screening randomization Randomization to 3 Dose Groups (100, 150, 200 mg) screening->randomization dosing Single Oral Dose Administration After Overnight Fast randomization->dosing blood_collection Serial Blood Collection Pre-dose to 12 hours (13 time points) dosing->blood_collection urine_collection Urine Collection 0-24 hours (5 intervals) dosing->urine_collection safety_assessment Safety Assessment Adverse Events, Lab Tests, Vital Signs dosing->safety_assessment sample_processing Sample Processing Centrifugation, Aliquot, Store at -70°C blood_collection->sample_processing urine_collection->sample_processing hplc_analysis HPLC-UV Analysis Plasma & Urine Cefcapene Concentrations sample_processing->hplc_analysis pk_calculation PK Parameter Calculation Non-compartmental Analysis hplc_analysis->pk_calculation data_analysis Statistical Analysis Dose Proportionality Assessment pk_calculation->data_analysis safety_assessment->data_analysis report Study Report Generation data_analysis->report

Phase III Comparative Clinical Trial Protocol

Objective: To evaluate the clinical efficacy and safety of cefcapene pivoxil compared to active control in patients with chronic respiratory tract infections. [3]

Study Design:

  • Design Type: Multicenter, randomized, double-blind, double-dummy, parallel-group study
  • Patients: Adults with chronic respiratory tract infections meeting defined diagnostic criteria
  • Intervention Groups: Cefcapene pivoxil 150 mg TID (450 mg/day) vs. cefteram pivoxil 200 mg TID (600 mg/day) for 14 days
  • Efficacy Endpoints: Clinical efficacy rate (cure + improvement), bacteriological response (eradication + reduction)
  • Assessment Timeline: Baseline, end of treatment (Day 14), follow-up (Day 28)

Key Methodological Considerations:

  • Randomization: Centralized randomization system with stratification by center and disease severity
  • Blinding: Double-dummy technique to maintain blinding despite different dosing regimens
  • Microbiological Methods: Standardized culture and susceptibility testing (MIC determinations)
  • Clinical Response Criteria:
    • Cure: Resolution of signs/symptoms with improvement in radiographic findings
    • Improvement: Significant but incomplete resolution of signs/symptoms
    • Failure: No significant improvement or worsening of condition
Special Population Absorption Study Protocol

Objective: To evaluate the absorption of cefcapene pivoxil in patients with infectious diseases accompanied by soft stool or diarrhea. [4]

Study Design:

  • Design Type: Open-label, single-arm, pharmacokinetic study
  • Patients: Patients with active infections experiencing soft stool or diarrhea (Bristol Stool Scale type 5-7)
  • Dosing: Cefcapene pivoxil 100 mg TID for 5-14 days based on clinical response
  • Primary Endpoint: Urinary recovery rate of unchanged cefcapene over 12 hours after initial dose
  • Secondary Endpoints: Clinical efficacy, bacteriological response, safety profile

Key Methodological Considerations:

  • Urine Collection: Precise 12-hour urine collection with complete bladder emptying at start and end
  • Volume Measurement: Total urine volume recorded and aliquots stored at -70°C until analysis
  • Comparator Data: Comparison with historical data from healthy volunteers (34.4 ± 5.5%)
  • Absorption Criteria: Absorption considered comparable if urinary recovery within 20% of healthy volunteer data

Data Analysis and Statistical Considerations

Pharmacokinetic Data Analysis

For pharmacokinetic studies, the primary parameters for comparison include Cmax, AUC0-t, AUC0-∞, Tmax, and elimination half-life. Bioequivalence assessment should follow regulatory guidelines (e.g., FDA, EMA) requiring 90% confidence intervals for the ratio of geometric means (test/reference) to fall within 80-125% for both Cmax and AUC parameters. Dose proportionality can be assessed using power model (Y = α·Doseβ) with acceptance that β is not significantly different from 1. Statistical analysis should include analysis of variance (ANOVA) on logarithmically transformed parameters with sequence, period, and treatment as fixed effects and subject as random effect. [2] [6]

Clinical Efficacy Analysis

Clinical efficacy should be analyzed for both per-protocol (PP) and intent-to-treat (ITT) populations, with the PP analysis serving as primary for efficacy claims. For non-inferiority trials, the margin selection should be clinically justified and consistent with regulatory guidance (typically 10-15% for infectious diseases). Bacterial eradication rates should be analyzed with 95% confidence intervals, and subgroup analyses by pathogen, disease severity, and patient demographics should be pre-specified in the statistical analysis plan. [3]

data_analysis raw_data Raw Concentration-Time Data noncomp_analysis Non-compartmental Analysis raw_data->noncomp_analysis cmax Cmax Peak Plasma Concentration noncomp_analysis->cmax tmax Tmax Time to Peak Concentration noncomp_analysis->tmax auc AUC Area Under Curve (0-t and 0-∞) noncomp_analysis->auc half_life Elimination Half-life noncomp_analysis->half_life urinary_excretion Urinary Excretion (% of dose) noncomp_analysis->urinary_excretion statistical_test Statistical Analysis ANOVA on log-transformed data Dose normalization cmax->statistical_test auc->statistical_test urinary_excretion->statistical_test proportionality Dose Proportionality Assessment Power model: Y = α·Doseβ statistical_test->proportionality ci_calculation 90% Confidence Interval Calculation for Parameters statistical_test->ci_calculation final_report Final PK Profile Summary proportionality->final_report equivalence Bioequivalence Determination CI within 80-125% ci_calculation->equivalence equivalence->final_report

Regulatory Considerations and Compliance

Bioequivalence Study Requirements

For generic development of cefcapene pivoxil formulations, rigorous bioequivalence studies must demonstrate comparable pharmacokinetic profiles to the reference listed drug. Studies should employ a randomized, crossover design with adequate washout period (typically ≥5 half-lives) and sufficient sample size (generally 18-36 subjects) to achieve statistical power. Recent bioequivalence studies with 75 mg cefcapene pivoxil formulations demonstrated successful equivalence with 90% confidence intervals of 1.09-1.22 for AUClast and 1.09-1.24 for Cmax, meeting regulatory criteria. [6]

Special Population Considerations

Particular attention should be paid to pediatric prescribing due to the potential risk of carnitine deficiency with pivoxil-conjugated antibiotics. Although large-scale studies have not shown significantly increased risk compared to other antibiotics, appropriate risk minimization strategies should be implemented, including avoidance in patients with known carnitine deficiency or inborn errors of metabolism, consideration of treatment duration, and monitoring for symptoms of hypoglycemia or altered consciousness in young children. [5]

Conclusion

This compound hydrate represents an important therapeutic option in the oral cephalosporin class, with demonstrated efficacy in respiratory tract infections and a well-characterized pharmacokinetic profile. The structured clinical development approach outlined in these application notes provides a framework for generating robust evidence of safety and efficacy. Particular strengths include its linear pharmacokinetics across the therapeutic range, consistent absorption even in patients with gastrointestinal disturbances, and comparable efficacy to other cephalosporins in its class. Researchers should incorporate these standardized protocols and methodological considerations when designing clinical trials to ensure generation of high-quality, regulatory-grade data supporting the appropriate use of this antibiotic in clinical practice.

References

Cefcapene pivoxil hydrochloride hydrate stock solution preparation storage stability

Author: Smolecule Technical Support Team. Date: February 2026

Handling Instructions and Key Properties

The manufacturer indicates this compound is unstable in solution, recommending freshly prepared solutions for use [1].

Table 1: Chemical Properties and Handling of Cefcapene Pivoxil Hydrochloride Hydrate

Property Detail
Molecular Weight 622.11 g/mol [1]
CAS No. 147816-24-8 [1]
Form White to light yellow solid [1]
Handling Instructions Unstable in solution; freshly prepared solutions are recommended [1].
Solid Storage 4°C, sealed storage, away from moisture [1]

Stock Solution Preparation Protocol

This protocol is adapted from the supplier's guidelines for preparing stock solutions in DMSO [1].

  • Objective: To prepare a 100 mg/mL stock solution of this compound hydrate in DMSO.
  • Materials:
    • This compound hydrate (powder)
    • Anhydrous DMSO (freshly opened, hygroscopic)
    • Analytical balance
    • Sterile glass vial
    • Ultrasonic bath

Procedure:

  • Weighing: Accurately weigh 25 mg of this compound hydrate powder.
  • Dissolution: Transfer the powder into a sterile glass vial. Add 250 µL of anhydrous DMSO to achieve a final concentration of 100 mg/mL.
  • Solubilization: Mix the solution thoroughly. To aid dissolution, place the vial in an ultrasonic bath for several minutes until the solution appears clear.
  • Aliquoting (Recommended): Immediately after preparation, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
  • Storage: Store the aliquots at 4°C for short-term use. For longer-term storage, -20°C or -80°C is recommended, though the stability duration under these conditions has not been explicitly defined by the available data [1].

Critical Considerations for Researchers

  • Solution Instability: The supplier explicitly states the compound is unstable in solutions [1]. The provided protocol is based on general laboratory practice for such compounds, as specific long-term stability data (e.g., half-life at different temperatures) is not available in the search results.
  • Bioavailability Context: Cefcapene pivoxil is a prodrug, and its instability in solution may be related to the hydrolytic conversion of the pivoxil ester to the active drug, cefcapene, a process that is intended to occur enzymatically in the body [2].
  • Solvent Impact: Hygroscopic DMSO can absorb water from the atmosphere, which may accelerate degradation. Always use a freshly opened, dry bottle of DMSO for preparation [1].

Experimental Workflow for Stock Solution Preparation

The following diagram outlines the key steps for preparing the stock solution, emphasizing immediate use or proper aliquoting and storage to maximize stability:

Start Weigh 25 mg compound A Add 250 µL anhydrous DMSO Start->A B Sonicate to dissolve A->B C Solution clear? B->C D Aliquot immediately C->D Yes H Continue sonication C->H No E Store at 4°C (Short-term) D->E F Store at -20°C/-80°C (Long-term) D->F G Use freshly D->G H->B

Recommendations for Further Investigation

Given the limited specific stability data in the public domain, you may need to:

  • Contact Manufacturers Directly: Reach out to chemical suppliers like MedChemExpress for any unpublished stability data or technical bulletins.
  • Establish In-House Validation: Develop and validate your own stability-indicating HPLC-UV method to monitor degradation and determine the exact shelf-life of stock solutions under your specific storage conditions.

References

Comprehensive Analytical Methods for Cefcapene Pivoxil Hydrochloride Hydrate: RP-HPLC and LC-MS Application Notes

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Cefcapene Pivoxil Hydrochloride Hydrate is an orally available third-generation cephalosporin prodrug that exhibits a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. It is a white to off-white crystalline powder that is sparingly soluble in water but soluble in dimethyl sulfoxide (DMSO) and methanol. As a prodrug, it is rapidly hydrolyzed in the intestine to its active metabolite, cefcapene acid (S-1006). The susceptibility of cephalosporins to degradation, particularly the β-lactam moiety, necessitates robust and stability-indicating analytical methods for accurate quantification in pharmaceutical formulations and biological matrices. This application note consolidates optimized chromatographic methods for the analysis of cefcapene pivoxil and its active metabolite, facilitating pharmaceutical development and quality control.

Physicochemical and Pharmacological Profile

This compound Hydrate (CAS No. 147816-24-8) has a molecular formula of C₂₃H₃₂ClN₅O₉S₂ and a molecular weight of 622.11 g/mol. It is a third-generation cephalosporin with a broad spectrum of antibacterial activity. Recent research has identified an additional biological activity: it acts as a specific small-molecule inhibitor of gasdermin D (GSDMD), a key executor of pyroptosis, by targeting the GSDMD N-terminal oligomerization interface. This makes it a compound of interest beyond its antimicrobial applications [1].

Key Physicochemical Properties:

  • Melting Point: 158-164°C
  • Appearance: White to off-white crystalline powder
  • Solubility: Sparingly soluble in water, slightly soluble in DMSO and methanol
  • Storage Conditions: -20°C, desiccated, and in an inert atmosphere
  • Stability: Susceptible to degradation under hydrolytic, oxidative, and thermal stress [2] [3] [4].

RP-HPLC Method for Stability-Indicating Analysis

A validated stability-indicating reversed-phase HPLC (RP-HPLC) method is crucial for assessing the stability of cefcapene pivoxil under various stress conditions and in pharmaceutical formulations [5] [6].

Chromatographic Conditions

The table below summarizes the optimized chromatographic conditions for the stability-indicating assay:

Parameter Specification
Column Lichrospher RP-18 (250 mm × 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Citric acid (10 mmol L⁻¹) and KCl (18 mmol L⁻¹) mixture (45:55, v/v)
pH of Mobile Phase 2.36 (adjusted with pH-modifying agents)
Flow Rate 1.0 mL/min
Detection Wavelength 270 nm
Column Temperature 30 °C
Injection Volume Typically 10-20 µL
Retention Time of Cefcapene ~3.84 minutes
Sample Solvent Acetonitrile [5]
Method Validation Summary

The method was validated according to ICH guidelines, demonstrating satisfactory performance for its intended use [5].

Validation Parameter Result
Linearity Range 20 - 240 mg/L
Correlation Coefficient (r) 0.9992
Accuracy Confirmed by recovery studies
Precision Acceptable intra-day and inter-day RSD
Selectivity/Specificity Peak purity >98.79%; no interference from degradation products
Robustness Suitable for kinetic studies
Forced Degradation Study Protocol

Forced degradation studies are essential to demonstrate the stability-indicating property of the method. The workflow below illustrates the experimental procedure.

workflow Start Start: Cefcapene Pivoxil Sample Acid Acidic Hydrolysis 0.3 M HCl at 363 K Start->Acid Base Basic Hydrolysis Not detailed in results Start->Base Oxidative Oxidative Degradation 30% H₂O₂ at 343 K Start->Oxidative ThermalSol Thermal Degradation (Solution) Start->ThermalSol ThermalSolid Thermal Degradation (Solid) 373 K or 393 K, RH = 0% Start->ThermalSolid Radiolytic Radiolytic Degradation Electron beam (25-400 kGy) Start->Radiolytic Analysis HPLC Analysis (Lichrospher RP-18 column) Mobile Phase: ACN/Citrate-KCl Detection: 270 nm Acid->Analysis Base->Analysis Oxidative->Analysis ThermalSol->Analysis ThermalSolid->Analysis Radiolytic->Analysis Results Calculate % Degradation Assess Peak Purity Analysis->Results

Detailed Experimental Procedures:

  • Acidic Hydrolysis: Weigh accurately about 10 mg of cefcapene pivoxil and dissolve in 50 mL of 0.3 mol L⁻¹ hydrochloric acid, pre-equilibrated at 363 K (90°C). Maintain the ionic strength at 0.5 mol L⁻¹ with sodium chloride. At predetermined intervals (e.g., 240 minutes), withdraw 1 mL samples, cool immediately in an ice-water bath, and analyze [5].

  • Oxidative Degradation: Weigh accurately about 10 mg of cefcapene pivoxil and dissolve in 50 mL of 30% hydrogen peroxide solution, pre-equilibrated at 343 K (70°C). At specified times (e.g., 310 minutes), withdraw 1 mL samples, cool immediately, and analyze [5].

  • Thermal Degradation (Solid State): Weigh accurately about 5 mg of cefcapene pivoxil into 5 mL vials. Place the vials in heat chambers at 373 K (100°C) or 393 K (120°C), both at 0% relative humidity. After the desired period (e.g., 28 days), cool the vials to room temperature, dissolve the contents in acetonitrile, and dilute to 25 mL in a volumetric flask [5].

  • Radiolytic Degradation: Weigh accurately about 5 mg of cefcapene pivoxil into 5 mL vials and seal with a stopper. Irradiate the samples using a linear electron accelerator (e.g., 9.96 MeV) until absorbed doses of 25 kGy and 400 kGy are achieved. Dissolve the irradiated solid in acetonitrile and dilute to 25 mL for analysis [5].

Degradation Results and Method Selectivity

The forced degradation studies confirmed the method's ability to separate the analyte from its degradation products. The peak purity for cefcapene pivoxil was consistently high, demonstrating the method's specificity [5].

Stress Condition Time Degradation (%) Peak Purity
Acidic Hydrolysis (0.3 M HCl, 363 K) 240 min 56.4% 100.00%
Oxidative Degradation (30% H₂O₂, 343 K) 310 min 88.7% 98.79%
Thermal Degradation (Solid, 373 K) 28 days 9.4% 100.00%
Thermal Degradation (Solid, 393 K) 28 days 30.9% 100.00%
Radiolytic Degradation (25 kGy) - 1.7% 99.98%
Radiolytic Degradation (400 kGy) - 10.8% 99.15%

LC-MS Method for Determination of Cefcapene Acid in Biological Fluids

For pharmacokinetic studies, quantifying the active metabolite, cefcapene acid, in biological matrices is essential. The following LC-MS method has been developed and validated for this purpose [7] [8].

Chromatographic and Mass Spectrometric Conditions
Parameter Plasma Assay Urine Assay
Analyte Cefcapene Acid Cefcapene Acid
Column Hedera ODS-2 (150 mm × 2.1 mm, 5 µm) Hedera ODS-2 (150 mm × 2.1 mm, 5 µm)
Guard Column C18 Security Guard (4 mm × 2.0 mm, 5 µm) C18 Security Guard (4 mm × 2.0 mm, 5 µm)
Mobile Phase MeOH : 10 mM Ammonium Acetate + 0.2% Formic Acid (35:65, v/v) MeOH : 10 mM Ammonium Acetate + 0.2% Formic Acid (30:70, v/v)
Flow Rate 0.3 mL/min 0.3 mL/min
Injection Volume 6 µL 6 µL
Column Temperature 35 °C 35 °C
Ionization Mode Electrospray Ionization (ESI), Positive Electrospray Ionization (ESI), Positive
Detection Mode Selected Ion Monitoring (SIM) Selected Ion Monitoring (SIM)

| Ion Monitor (m/z) | 454.2 [M+H]⁺ for Cefcapene Acid 348.2 [M+H]⁺ for IS (Cefalexin) | 454.2 [M+H]⁺ for Cefcapene Acid 348.2 [M+H]⁺ for IS (Cefalexin) |

Sample Preparation Protocol

The sample preparation workflow for plasma and urine is straightforward and efficient.

sample_prep Start Start: Biological Sample (Plasma/Urine) PlasmaPath Plasma (0.2 mL) Start->PlasmaPath UrinePath Urine (0.1 mL) Start->UrinePath AddIS Add Internal Standard (IS) Cefalexin PlasmaPath->AddIS UrinePath->AddIS PlasmaDeprotein Add 600 µL Methanol Vortex 30 s AddIS->PlasmaDeprotein UrineDilute Add 900 µL Methanol-Water (50:50) Vortex 30 s AddIS->UrineDilute Centrifuge1 Centrifuge 16,000 rpm, 5 min PlasmaDeprotein->Centrifuge1 Centrifuge2 Centrifuge 16,000 rpm, 3 min UrineDilute->Centrifuge2 Inject Inject 6 µL of Supernatant into LC-MS System Centrifuge1->Inject Centrifuge2->Inject

Method Validation Data

The LC-MS methods were validated according to FDA and SFDA guidelines [7].

Validation Parameter Plasma Assay Urine Assay
Linear Range 0.03 - 5 µg/mL 0.1 - 400 µg/mL
Correlation Coefficient (r) >0.99 >0.99
LLOQ 0.03 µg/mL 0.1 µg/mL
QC Concentrations (Accuracy & Precision) 0.08, 0.6, 4 µg/mL 0.2, 20, 350 µg/mL
Extraction Recovery Evaluated and found acceptable Evaluated and found acceptable
Matrix Effect Evaluated and found acceptable Evaluated and found acceptable

Application in a Pharmacokinetic Study

The validated LC-MS method was successfully applied to a pharmacokinetic study in healthy Chinese volunteers after single and multiple oral administrations of this compound tablets (50, 100, and 200 mg). The method demonstrated sufficient sensitivity to determine the concentration-time profile of cefcapene acid in both plasma and urine, enabling the calculation of key pharmacokinetic parameters such as Cₘₐₓ, Tₘₐₓ, and AUC [7].

Conclusion

The detailed methodologies presented herein provide reliable tools for the analysis of cefcapene pivoxil and its active metabolite. The stability-indicating RP-HPLC method is ideal for quality control and stability studies of the drug substance and drug product, while the LC-MS method offers a specific and sensitive means for quantifying the active metabolite in biological fluids during pharmacokinetic and bioequivalence studies. Both methods are robust, validated, and ready for implementation in research and development settings.

References

Cefcapene pivoxil hydrochloride hydrate in vitro antibacterial susceptibility testing

Author: Smolecule Technical Support Team. Date: February 2026

Cefcapene Pivoxil Hydrochloride Hydrate: An Overview

This compound Hydrate is an orally available prodrug of Cefcapene, a semi-synthetic third-generation cephalosporin [1] [2] [3]. It exhibits potent and broad-spectrum antibacterial activity against various Gram-positive and Gram-negative bacteria [1] [4] [3].

  • Mechanism of Action: As a beta-lactam antibiotic, it targets penicillin-binding proteins (PBPs) to inhibit bacterial cell wall synthesis. The pivoxil group is hydrolyzed by esterases in the intestinal wall, releasing the active form, Cefcapene [1] [2] [3].
  • Spectrum of Activity: Its broad spectrum includes pathogens such as Staphylococcus aureus, Streptococcus pneumoniae (penicillin-susceptible), Escherichia coli, Serratia spp., and many other community-acquired respiratory and skin pathogens [1].

Representative Minimum Inhibitory Concentration (MIC) Data

The table below summarizes representative MIC values for Cefcapene (the active form) against common bacterial strains, which are crucial for establishing baseline susceptibility during testing [1].

Table 1: Representative MIC Values for Cefcapene

Bacterial Species / Strain MIC Range (µg/mL)
Streptococcus pneumoniae (penicillin-susceptible) 0.004 – 0.25 µg/mL
Staphylococcus aureus Data from specific testing required
Escherichia coli Data from specific testing required
Serratia spp. Data from specific testing required

Detailed Experimental Protocols

Broth Microdilution Susceptibility Testing

This is a standard method for determining Minimum Inhibitory Concentrations (MICs).

  • Principle: A standardized concentration of bacteria is inoculated into a series of wells containing twofold dilutions of the antimicrobial agent. The MIC is the lowest concentration that prevents visible growth after incubation [5] [6].
  • Reagent Preparation:
    • Stock Solution: Due to its poor water solubility, prepare a stock solution of this compound Hydrate in DMSO at a high concentration (e.g., 100 mg/mL). The solution should be clear [4] [2] [3].
    • Working Solutions: Dilute the stock solution in an appropriate broth medium (e.g., cation-adjusted Mueller-Hinton broth) to create a serial dilution series. Use the solutions promptly as the compound can be unstable in solution [3].
  • Procedure:
    • Prepare a bacterial inoculum adjusted to a turbidity of a 0.5 McFarland standard, then further dilute in broth to achieve a final concentration of approximately 5 × 10^5 CFU/mL in each test well.
    • Dispense the serial dilutions of the antibiotic into the microdilution plates.
    • Inoculate the wells with the prepared bacterial suspension.
    • Include growth control (bacteria without antibiotic) and sterility control (broth only) wells.
    • Incubate the plates at 35±2°C for 16-20 hours in an ambient air incubator.
  • Interpretation: Read the MIC as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

The workflow below summarizes the key steps in the broth microdilution protocol:

G Start Start Broth Microdilution Prep Prepare Stock Solution in DMSO Start->Prep Dilute Create Serial Dilutions in Broth Prep->Dilute Inoculate Inoculate Plates Dilute->Inoculate Inoculum Standardize Bacterial Inoculum Inoculum->Inoculate Incubate Incubate (35°C, 16-20 hrs) Inoculate->Incubate Read Read MIC Value Incubate->Read

Investigating Beta-Lactamase Stability

Cefcapene has been shown to act as an inactivator for chromosomally encoded Class C beta-lactamases [1].

  • Objective: To evaluate the stability of Cefcapene against different beta-lactamase enzymes compared to other cephalosporins.
  • Methodology:
    • Enzyme Preparation: Purify beta-lactamase enzymes (e.g., Class A, B, C, D) from resistant bacterial strains or obtain commercially.
    • Reaction Mixture: Incubate a known concentration of Cefcapene with a specific activity of the beta-lactamase enzyme in a suitable buffer.
    • Control: Set up a control without the enzyme.
    • Incubation: Incubate the reaction mixture at a set temperature (e.g., 37°C) and withdraw samples at predetermined time intervals.
    • Residual Activity Measurement: The residual antibacterial activity of Cefcapene can be determined by a bioassay or the degradation can be measured using HPLC [1].
  • Data Analysis: Compare the degradation rate of Cefcapene with other antibiotics to assess its relative stability.

Quality Control and Assay Validation

  • Storage: The compound should be stored desiccated at -20°C [4]. Always use fresh stock solutions for assays.
  • Purity: Use material with a high purity level, typically ≥98% (HPLC), for reliable and reproducible results [4].
  • QC Strains: Follow recognized standards (e.g., CLSI M100) by including appropriate quality control reference strains in each test run to ensure the accuracy of the procedure [5] [6].

Advanced Research Applications

Beyond standard AST, this compound is used in specialized research models:

  • Intestinal Absorption Models: It can be evaluated in systems using monolayers of Caco-2 cells (derived from human colon adenocarcinoma) to mimic the human GI tract and predict oral absorption and metabolism during permeation [1].
  • Biofilm Susceptibility Testing: Studies have evaluated the effect of Cefcapene on bacterial strains after biofilm formation. Note that all tested strains showed decreased susceptibility after biofilm formation, highlighting the importance of this model for studying persistent infections [1].
  • In Vivo Efficacy Models: The prodrug has demonstrated efficacy in mouse models of infection. For example, oral administration (100 mg/kg) was effective against invasive Haemophilus influenzae strains in mouse lungs, with peak blood concentrations of 1-2 μg/mL observed between 30-120 minutes post-administration [3].

The following diagram illustrates the prodrug's journey from administration to its site of action, integrating key research applications:

Conclusion

This compound Hydrate serves as a critical tool for researching the antibacterial properties of third-generation cephalosporins. The protocols outlined here for susceptibility testing, combined with its use in advanced models like Caco-2 cells and biofilm assays, provide a robust framework for researchers in drug development and microbiology. The consistent finding of reduced susceptibility in biofilms underscores a key area for ongoing investigation.

References

Cefcapene pivoxil hydrochloride hydrate stability aqueous solutions pH degradation

Author: Smolecule Technical Support Team. Date: February 2026

Stability Profile & Degradation Data

The table below summarizes the degradation of Cefcapene Pivoxil under various stress conditions, which is crucial for troubleshooting stability issues during experiments.

Stress Condition Details Degradation (%) Key Findings
Acidic Hydrolysis [1] 0.5 mol/L HCl, 363 K, 240 min 56.4% Highly susceptible to strong acidic conditions.
Oxidative Degradation [1] 30% H₂O₂, 343 K, 310 min 88.7% Highly susceptible to oxidation.
Thermal Degradation (Solid) [1] 393 K, 28 days 30.9% Moderate degradation in the solid state at high temperatures.
Thermal Degradation (Solid) [1] 373 K, 28 days 9.4% Lower degradation at a moderately high temperature.
Radiolytic Degradation [1] 400 kGy 10.8% Shows some resistance to radiolytic stress.
Alkaline Co-suspension [2] With MgO, room temp, 5 hours Significant recovery drop Poor solubility and recovery under alkaline conditions (pH ~10); no new degradation products detected.

Troubleshooting Common Experimental Issues

Here are solutions to frequently encountered problems when working with Cefcapene Pivoxil Hydrochloride Hydrate in aqueous solutions:

  • Issue #1: Poor Drug Recovery or Unexpected Precipitation

    • Possible Cause: The drug has poor solubility in neutral or alkaline aqueous solutions. This is particularly evident when the drug is co-suspended with alkaline excipients like Magnesium Oxide (MgO), which can raise the pH to around 10 [2].
    • Solution: Avoid preparing stock or dosing solutions in alkaline environments. If concomitant use with alkaline agents is necessary, suspend them separately and administer them independently to ensure proper absorption and tube passability [2].
  • Issue #2: Inconsistent HPLC Assay Results

    • Possible Cause: The chromatographic method may not adequately separate the parent drug peak from its degradation products.
    • Solution: Use a stability-indicating HPLC method that has been validated to separate the drug from its known degradants. Refer to the validated method below [1].
  • Issue #3: Rapid Degradation in Solution

    • Possible Cause: The drug is degrading due to the pH of the solution or exposure to oxidants. Cefcapene pivoxil is highly susceptible to hydrolysis across a range of pH values and is especially labile under oxidative stress [1].
    • Solution: For short-term storage, prepare solutions at a slightly acidic pH and use them immediately. Avoid exposure to oxidizing agents.

Validated Stability-Indicating HPLC Method

For reliable quantification of Cefcapene Pivoxil in the presence of its degradation products, the following isocratic RP-HPLC method has been developed and validated as per ICH guidelines [1].

Parameter Specification
Column Lichrospher RP-18 (250 mm × 4.6 mm, 5 μm) [1]
Mobile Phase Acetonitrile : Mixture of Citric Acid (10 mmol L⁻¹) and KCl (18 mmol L⁻¹) = 45:55 (v/v) [1]
Flow Rate 1.0 mL/min [1]
Detection Wavelength 270 nm [1]
Column Temperature 30 °C [1]
Injection Volume Not specified (Typically 10-20 μL for standard assays)
Retention Time of Cefcapene ~ 3.84 minutes [1]
Linearity 20–240 mg/L (r = 0.9992) [1]
Peak Purity > 98.79% under all stress conditions, confirming method specificity [1]
Experimental Workflow for Forced Degradation Studies

The following diagram outlines a general workflow for conducting forced degradation studies, which are essential for validating the stability-indicating power of the HPLC method.

workflow Start Prepare Drug Solution Step1 Subject to Stress Conditions Start->Step1 Step2 Analyze by HPLC Step1->Step2 Acid Acidic Hydrolysis (0.5M HCl, 90°C) Step1->Acid Base Alkaline Hydrolysis (Not specified) Step1->Base Oxid Oxidation (30% H₂O₂, 70°C) Step1->Oxid Thermal Thermal Degradation (Solid, 120°C) Step1->Thermal Step4 Verify Peak Purity (PDA) Step2->Step4 Step3 Calculate Degradation % Step4->Step3

Key Takeaways for Researchers

  • Primary Degradation Risks: The most significant degradation occurs under acidic and oxidative stress [1]. Be cautious with solvent pH and avoid contact with oxidizers.
  • Alkaline Conditions Affect Solubility: While more resistant to alkaline degradation than acid, the drug's solubility and recovery plummet in alkaline environments (e.g., with MgO), which can compromise dosing accuracy [2].
  • Use Validated Methods: For accurate stability assessment, always employ a stability-indicating analytical method like the one provided, which can separate the drug from its degradants [1].

References

Cefcapene pivoxil hydrochloride hydrate solubility improvement co-solvents

Author: Smolecule Technical Support Team. Date: February 2026

Solubility Data & Co-solvent Systems

The table below summarizes the available solubility data for Cefcapene Pivoxil Hydrochloride Hydrate and some effective co-solvent systems for poorly soluble drugs in general.

Category Details Source / Context
Direct Solubility (in DMSO) ~100-125 mg/mL (160.74 - 200.93 mM) [1] [2] [3]
Direct Solubility (in Water) <1 mg/mL (insoluble) [1] [3]

| Proven Co-solvent System (for Tenoxicam)| Components: DMSO, PEG 300, Tween 80, Saline Ratio: 10:40:5:45 (v/v) Achieved Solubility: ≥ 2.08 mg/mL (for Tenoxicam) | [4] [3] | | Alternative Co-solvent System | Components: DMSO, SBE-β-CD (in Saline) Ratio: 10:90 (v/v, with SBE-β-CD at 20% in Saline) | [1] [3] |

Experimental Protocol for Solubility Enhancement

Here is a detailed methodology for preparing a stable formulation of this compound Hydrate using a co-solvent system. This protocol is adapted from methods used for other poorly water-soluble drugs [4] [3].

Objective: To prepare a homogeneous and stable solution of this compound Hydrate for research purposes using a co-solvent system.

Materials:

  • This compound Hydrate (e.g., from MedChemExpress, TargetMol, etc.) [1] [5]
  • Anhydrous DMSO
  • PEG 300
  • Tween 80
  • Saline (0.9% Sodium Chloride in sterile water)
  • Volumetric pipettes and microvials
  • Vortex mixer and/or ultrasonic bath (sonicator)

Procedure: This protocol uses the sequential addition of solvents to ensure clarity and stability at each step. The workflow for this process is outlined below.

Start Start Protocol S1 Prepare DMSO Stock Solution (20.8 mg/mL) Start->S1 S2 Add 400μL PEG300 Vortex until clear S1->S2 S3 Add 50μL Tween 80 Vortex until clear S2->S3 S4 Add 450μL Saline Adjust final volume to 1mL S3->S4 S5 Final Working Solution (2 mg/mL, 3.21 mM) S4->S5 Note Note: Prepare fresh for optimal results S5->Note

Key Considerations:

  • Fresh Preparation: The compound is unstable in solution. It is recommended to prepare a fresh working solution for each experiment to ensure optimal results and compound integrity [1] [3].
  • Sequential Mixing: Always add the co-solvents in the specified order (DMSO → PEG300 → Tween 80 → Saline) and ensure the solution is clear at each step before adding the next component [3].
  • Sonication: If any cloudiness or undissolved material is observed after a step, brief sonication in a warm water bath (∼25-37°C) can be applied to aid dissolution [5].

Frequently Asked Questions (FAQs)

Q1: The solution became cloudy or precipitated after I added the saline. What should I do?

  • A: Precipitation upon aqueous dilution is a common challenge. First, try brief sonication while warming the solution slightly. If precipitation persists, it indicates the formulation has reached its solubility limit. You may need to:
    • Increase the proportion of organic solvents (e.g., a higher ratio of DMSO or PEG300), though this must be balanced against potential toxicity in biological assays.
    • Explore an alternative co-solvent system, such as using a cyclodextrin like SBE-β-CD, which can enhance solubility by forming inclusion complexes with the drug molecule [1] [6].

Q2: Are there other sustainable strategies for solubility enhancement besides co-solvency?

  • A: Yes. Hydrotropy is a promising and more sustainable alternative. It involves using high concentrations of hydrotropic agents (e.g., sodium benzoate, nicotinamide) to increase solubility. This method is considered more eco-friendly, offers good stability, and avoids some of the toxicity concerns associated with high concentrations of organic solvents like ethanol [6].

Q3: The viscosity of the final solution is too high for my assay. How can I reduce it?

  • A: High viscosity typically comes from components like PEG300 or surfactants. You can:
    • Slightly reduce the percentage of PEG300 and compensate with a small increase in DMSO or saline.
    • Ensure the solution is warmed gently (e.g., to 25-37°C) before use, as viscosity often decreases with temperature.
    • Consider the DMSO/Cremophor EL/ethanol system mentioned in research, which was noted for achieving high solubility with low viscosity (10.0 Cp) for another drug [4].

References

Cefcapene pivoxil hydrochloride hydrate decomposition products identification

Author: Smolecule Technical Support Team. Date: February 2026

Stability-Indicating HPLC Analysis Method

A peer-reviewed study provides a specific and validated HPLC method for separating Cefcapene Pivoxil from its degradation products [1] [2]. This method is suitable for quantitative determination and kinetic studies.

  • Chromatographic Conditions:

    • Column: Lichrospher RP-18 (250 mm × 4.6 mm, 5 μm)
    • Mobile Phase: Acetonitrile and a mixture of citric acid (10 mmol L⁻¹) and potassium chloride (18 mmol L⁻¹) in a 45:55 volume ratio. The pH of the aqueous mixture is 2.36 [1].
    • Flow Rate: 1 mL min⁻¹
    • Detection Wavelength: 270 nm
    • Column Temperature: 30 °C
    • Retention Time: Approximately 3.84 minutes for Cefcapene Pivoxil [1]
  • Method Validation: The method was validated for parameters such as selectivity, linearity, accuracy, and precision. The calibration curve was linear in the range of 20–240 mg L⁻¹ (r = 0.9992) [1].

Forced Degradation and Decomposition

Cefcapene Pivoxil, like other cephalosporins, is susceptible to degradation under various stress conditions. The table below summarizes the degradation behavior observed in the study [1].

Stress Condition Details Degradation (%) Peak Purity
Acidic Hydrolysis 0.5 mol L⁻¹ HCl, 363 K, 240 min 56.4% 100.00
Oxidative Degradation 30% H₂O₂, 343 K, 310 min 88.7% 98.79
Thermal Degradation (Solid) 373 K, 28 days 9.4% 100.00
Thermal Degradation (Solid) 393 K, 28 days 30.9% 100.00
Radiolytic Degradation 25 kGy dose 1.7% 99.98

The study confirms that the method effectively separates the drug from its degradants, with peak purity remaining high under all conditions [1]. A separate study on a related cephalosporin (Cefditoren Pivoxil) found it was most susceptible to hydrolytic degradation (acidic, alkaline, and neutral conditions) but stable under photolytic and thermal stress [3]. This suggests hydrolysis is a key degradation pathway for this class of prodrugs.

Suggested Workflow for Identification

To identify unknown decomposition products, you can follow a logical workflow that builds upon the HPLC method.

Start Start: Establish Baseline A Perform Forced Degradation (Acid, Base, Oxidation, Heat, Light) Start->A B Analyze Samples via Stability-Indicating HPLC A->B C Resolve and Detect Degradation Products B->C B->C Ensure separation D Characterize Products via LC-MS/TOF Analysis C->D C->D Collect fractions E Interpret MS/MS Spectra and Propose Structures D->E F Confirm Identity with Reference Standards E->F

For characterization, the research on Cefditoren Pivoxil used Liquid Chromatography-Mass Spectrometry/Time of Flight (LC-MS/TOF) in positive electrospray ionization (ESI) mode to characterize unknown degradation products based on their accurate masses and fragmentation patterns [3]. You would need to employ a similar orthogonal technique.

Key Troubleshooting and FAQs

  • Inadequate Separation of Peaks: If degradant peaks are not well-resolved from the main peak or from each other, check the mobile phase pH and buffer concentration. The cited method uses a specific citrate/potassium chloride buffer at pH 2.36, which is critical for achieving good resolution and peak symmetry [1].
  • Low Degradation Yield: If degradation is less than 5-10%, the degradation products might not be detectable in sufficient quantity for identification. Optimize stress conditions (e.g., higher temperature, stronger acid/base, longer exposure time) to achieve about 10-15% degradation [3] [1].
  • Handling and Storage: Cefcapene Pivoxil Hydrochloride Hydrate should be stored desiccated at -20°C to maintain stability [4]. The compound is reported to be unstable in solution, so prepare fresh solutions for analysis [5].

Research Insights and Limitations

  • The β-lactam ring, common to all cephalosporins, is particularly susceptible to hydrolysis. The degradation products can sometimes cause side effects, which is why their identification is crucial for drug safety [3].
  • While the search results provide a robust method for separating decomposition products, they do not contain a full profile (e.g., structures, molecular formulas) of the specific degradation products for Cefcapene Pivoxil.

References

Cefcapene pivoxil hydrochloride hydrate storage conditions desiccated moisture protection

Author: Smolecule Technical Support Team. Date: February 2026

Properties & Storage Conditions

Understanding the compound's properties is crucial for determining its correct storage conditions.

Property Specification
Physical Form [1] Powder
Color [1] White to beige
Recommended Storage [1] Desiccated
Storage Temperature [1] -20°C
Water Solubility [2] < 0.1 mg/mL (insoluble)
Solubility in DMSO [1] [2] 2 mg/mL (clear), 125 mg/mL (200.93 mM)

Key Handling Notes:

  • Stability in Solution: The compound is unstable in solutions. It is recommended to prepare fresh solutions for experiments and not to store solution stock for extended periods [2].
  • Hygroscopicity: Since the product must be stored in a desiccated state, it is likely hygroscopic and will absorb moisture from the air, which can accelerate degradation [1].

Troubleshooting & FAQ

Here are answers to common questions and issues researchers might encounter.

Q1: What are the critical storage conditions to ensure the stability of this compound? The most critical conditions are storing the powder desiccated at -20°C [1]. Protecting it from moisture is paramount for long-term stability.

Q2: I need to prepare a stock solution for my in vivo experiments. What is the best procedure? Due to its instability in solution, fresh preparation is key. Here is a validated protocol for an oral formulation [2]:

  • Vehicle: 0.5% Carboxymethylcellulose Sodium (CMC Na) in purified water.
  • Procedure:
    • Dissolve 0.5 g of CMC Na in 100 mL of ddH₂O to prepare a clear 0.5% solution.
    • Add the required mass of Cefcapene Pivoxil Hydrochloride Hydrate powder to the vehicle to achieve your target concentration (e.g., 250 mg in 100 mL for a 2.5 mg/mL suspension).
    • Mix thoroughly to create a uniform suspension.
  • This formulation is ready for use in animal models after preparation.

Q3: How can I check if my stored compound has degraded? A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method can be used to separate and quantify the pure drug from its degradation products [3] [4] [5]. The workflow for this assessment is as follows:

G cluster_HPLC HPLC Method Parameters [3] [4] [5] Start Start Stability Assessment Prep Prepare Sample Solution Start->Prep HPLC HPLC Analysis Prep->HPLC Analyze Analyze Chromatogram HPLC->Analyze P1 Column: Lichrospher RP-18 (250 mm × 4.6 mm, 5 µm) Result Determine Purity Analyze->Result P2 Mobile Phase: Acetonitrile (45) and Citric Acid (10 mmol L⁻¹) & KCl (18 mmol L⁻¹) (55) P3 Flow Rate: 1 mL min⁻¹ P4 Detection: 270 nm P5 Temperature: 30 °C P6 Retention Time: ~3.84 min

Q4: The powder has changed color or formed clumps. What should I do? A color change from white to a darker beige or the formation of clumps suggests exposure to moisture. For critical quantitative studies, it is advisable to obtain a new batch. If this is not possible, the stability of the current batch must be rigorously verified using the HPLC method described above before use.

Experimental Protocol: Stability-Indicating Assay

This detailed protocol allows you to validate the stability of your compound under various stress conditions [4] [5].

1. Forced Degradation Studies Subject the compound to stress conditions to force degradation:

  • Acidic Hydrolysis: Dissolve 10 mg of compound in 50 mL of 0.3 mol L⁻¹ HCl. Maintain at 363 K (90°C). Withdraw samples at timed intervals and cool immediately [4].
  • Oxidative Degradation: Dissolve 10 mg of compound in 50 mL of 30% H₂O₂. Maintain at 343 K (70°C). Withdraw samples at timed intervals and cool immediately [4].
  • Thermal Degradation (Solid): Place 5 mg of powder in vials. Expose to dry heat at 373 K (100°C) or 393 K (120°C). Remove vials at timed intervals and dissolve in acetonitrile for analysis [4].

2. HPLC Analysis and Validation Analyze the stressed samples using the HPLC conditions in the diagram above. The method's validity is confirmed by [4] [5]:

  • Selectivity: Degradation product peaks are clearly separated from the main peak and do not interfere.
  • Peak Purity: Assessed via a photodiode array detector, confirming the homogeneity of the main peak (purity values > 98.79%).
  • Linearity: The method is linear in the concentration range of 20–240 mg L⁻¹ (r = 0.9992).

References

Cefcapene pivoxil hydrochloride hydrate synthesis yield improvement trifluoroacetic acid

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting FAQs for Synthesis

Here are answers to some frequently encountered issues during the synthesis process.

#1: How can I improve the overall yield of Cefcapene Pivoxil Hydrochloride Hydrate?

A low overall yield can often be traced back to the final stages of the synthesis, specifically the deprotection and salt formation steps. A common cause is the degradation of the cephalosporin nucleus when overly strong acidic conditions are used to remove the Boc (tert-butoxycarbonyl) protecting group [1].

  • Recommended Solution: Instead of using pure TFA, employ a modified TFA system. A proven method involves using a mixture of TFA, acetonitrile, and a controlled amount of hydrochloric acid [2].
  • Protocol for Improved Deprotection and Salt Formation [2]:
    • Dissolve the Boc-protected intermediate (Boc-cefcapene pivoxil) in a solvent mixture of trifluoroacetic acid and acetonitrile.
    • Stir the reaction mixture at a low temperature (e.g., 0-5°C) for a period of 2-4 hours.
    • After the reaction is complete, concentrate the solution under reduced pressure.
    • Add ethyl acetate to the residue to crystallize the product.
    • Finally, filter and dry the crystals to obtain the final this compound hydrate.

This method is reported to be milder, reducing side reactions like the cleavage of the 3- and 4- positions of the cephalosporin nucleus, thereby leading to a higher yield and purity of the final product [2] [1].

#2: Are there alternative methods to TFA for Boc deprotection?

Yes, several alternative methods can be used, which may be preferable depending on your specific reagents and desired product profile.

  • Alternative 1: Formic Acid System You can use a combination of formic acid and hydrochloric acid in ethanol. A typical protocol involves [3]:

    • Reacting the intermediate with 85% formic acid.
    • Adding hydrochloric acid-ethanol solution.
    • Stirring at room temperature for a set time (e.g., 2 hours).
    • Concentrating the solution, adding water, and extracting with an organic solvent like ethyl acetate.
    • Washing the organic layer with a sodium bicarbonate solution and concentrating it to obtain a crude product that can be further purified [3].
  • Alternative 2: Inorganic Acid System Another approach uses an inorganic acid salt, such as aluminum trichloride (AlCl₃), in a solvent like dichloromethane to remove the Boc protecting group [4]. This avoids organic acids entirely.

The table below compares the key characteristics of these deprotection methods:

Method Key Feature Reported Advantage
TFA/Acetonitrile/HCl [2] Modified, milder acid system Reduces nucleus degradation; improves yield & purity [1].
Formic Acid/HCl [3] Alternative acid combination Avoids pure TFA; simpler work-up in some cases.
Aluminum Trichloride [4] Inorganic acid reagent Provides an alternative reaction pathway for deprotection.

#3: How can I refine and purify the final product?

Recrystallization is a standard and effective method for purifying this compound hydrate.

  • Recrystallization Protocol [5]:
    • Dissolve the crude this compound hydrate in a polar solvent (e.g., acetone, tetrahydrofuran, acetonitrile, or ethanol).
    • Add a non-polar solvent (e.g., an aliphatic alkane like hexane or heptane, or a non-polar ester like ethyl acetate) to induce crystallization.
    • Stir the mixture for a period (e.g., 1-2 hours) to complete the crystallization.
    • Filter, wash, and dry the obtained crystals to achieve a high-purity final product [5].

Synthesis Workflow and Optimization

The following diagram maps the core synthesis pathway and highlights the critical optimization points discussed above.

synthesis_workflow Start Start: 7-HACA or 7-DACA Step1 Coupling & Carbamylation Start->Step1 Step2 Esterification with Pivaloyloxymethyl Iodide Step1->Step2 Step3 Boc-Protected Intermediate (Boc-Cefcapene Pivoxil) Step2->Step3 Step4 Boc Deprotection & Salt Formation Step3->Step4 End End: Cefcapene Pivoxil Hydrochloride Hydrate Step4->End Opt1 Optimization Point: Use TFA/ACN/HCl mixture Step4->Opt1 Prevents degradation Opt2 Optimization Point: Consider formic acid or AlCl₃ Step4->Opt2 Alternative methods Opt3 Optimization Point: Recrystallization from polar/non-polar solvent mix End->Opt3 Improves purity & yield

The synthesis begins with the core precursor 7-HACA (7β-amino-3-(hydroxymethyl)cephalosporinic acid) or 7-DACA [6] [1]. The process involves sequential coupling with a side-chain acid, carbamylation of the 3-hydroxymethyl group, and esterification of the C4 carboxyl group with pivaloyloxymethyl iodide to form the Boc-protected intermediate [6]. The critical Boc deprotection and salt formation step follows, which is a major focus for yield optimization. Finally, the product is isolated and purified, typically via recrystallization [5].

Key Experimental Protocols

For clarity, here are the detailed protocols for two key methods referenced in the troubleshooting guide.

Detailed Protocol: TFA/Acetonitrile/HCl Deprotection [2]

  • Reaction: Add 500 mg of Boc-cefcapene pivoxil to a mixture of 5 mL of trifluoroacetic acid and 5 mL of acetonitrile. Stir the solution at 0-5°C for 3 hours.
  • Concentration: After the reaction, concentrate the mixture under reduced pressure to remove the solvents.
  • Crystallization: Add 10 mL of ethyl acetate to the residue and stir to crystallize the product.
  • Isolation: Filter the crystals, wash with ethyl acetate, and dry to obtain this compound hydrate.

Detailed Protocol: Formic Acid Alternative [3]

  • Reaction: To the intermediate, add 85% formic acid and then a hydrochloric acid-ethanol solution. Stir the mixture at room temperature for about 2 hours.
  • Work-up: Concentrate the reaction mixture under reduced pressure. Add water to the residue and extract with ethyl acetate.
  • Washing: Wash the organic layer with a saturated sodium bicarbonate solution.
  • Isolation: Concentrate the organic layer to obtain the crude product, which can be purified by recrystallization.

References

Cefcapene pivoxil hydrochloride hydrate purification methods crystallization

Author: Smolecule Technical Support Team. Date: February 2026

Crystallization and Purification Methods

Based on the search results, here are specific crystallization methods used for purifying Cefcapene Pivoxil Hydrochloride. The core objective is to reduce impurities and isolate the product in a stable crystalline form.

Method Solvent System Key Process Parameters Reported Benefits

| Antisolvent Crystallization [1] | Methanol, Ethyl Acetate, Deionized Water | 1. Dissolve crude product in methanol. 2. Add ethyl acetate and water mixture. 3. Cool to -5°C to 5°C and age. 4. Filter and wash with solvent mixture. | High product yield and purity; low impurity and endotoxin levels; suitable for drug manufacturing. | | Refining via Solvent Extraction [2] | Aqueous Alkaline Solution, Organic Solvent (e.g., Ethyl Acetate, Dichloromethane) | 1. Dissolve crude product in organic solvent. 2. Wash with alkaline solution (e.g., Sodium Bicarbonate). 3. Distill off solvent to obtain crystals. | Simple equipment; easy operation; high recovery rate; effective decolorization and impurity removal. | | One-Pot Synthesis & Crystallization [3] | Dichloromethane, Ethanol, Dilute Hydrochloric Acid | 1. After reaction, concentrate organic layer. 2. Add solvent (like acetone). 3. Add dilute HCl to crystallize. 4. Cool, crystallize further, filter, and dry. | Mild reaction conditions; environmentally friendly; high yield and purity; suitable for industrial production. |

Stability-Indicating HPLC Analysis

Monitoring the purity and stability of the product is crucial. Below is a validated HPLC method for analyzing Cefcapene Pivoxil and separating it from its degradation products [4].

Parameter Specification
Column Lichrospher RP-18 (250 mm × 4.6 mm, 5 μm) [4]
Mobile Phase Acetonitrile : Citric Acid (10 mmol L⁻¹) & KCl (18 mmol L⁻¹) = 45 : 55 (v/v) [4]
Flow Rate 1 mL/min [4]
Detection Wavelength 270 nm [4]
Column Temperature 30 °C [4]
Retention Time of Cefcapene ~3.84 minutes [4]

Troubleshooting Common Crystallization Issues

Here are some common problems you might encounter during crystallization and their potential solutions:

  • Low Yield

    • Cause: Insufficient cooling, overly fast crystallization, or premature filtration.
    • Solution: Ensure slow cooling to the target temperature (e.g., -5°C to 5°C) [1] and allow adequate time for crystal aging and growth.
  • Poor Crystal Formation (Oils or Amorphous Solids)

    • Cause: The solution is supersaturated too rapidly.
    • Solution: Use a mixed solvent system (like methanol-ethyl acetate-water) [1] and introduce seeding with existing crystals to induce controlled nucleation.
  • High Level of Impurities

    • Cause: Ineffective washing of the crude product or incomplete crystallization.
    • Solution: Implement a washing step with a solvent mixture (e.g., ethanol and water) [3] or consider a refining process using solvent extraction to remove impurities before the final crystallization [2].

Frequently Asked Questions (FAQ)

Q1: Why is a mixed solvent system like methanol-ethyl acetate-water recommended for crystallization? [1] A1: This system allows for fine control over solubility. The product dissolves well in methanol, while ethyl acetate and water act as antisolvents, reducing solubility gradually. This promotes the formation of well-defined crystals with high purity and helps exclude oily impurities.

Q2: What are the critical stability concerns for Cefcapene Pivoxil, and how can I monitor them? A2: Like other cephalosporins, Cefcapene Pivoxil is susceptible to degradation of its β-lactam ring under stress conditions like hydrolysis (especially acidic), oxidation, and heat [4]. You can monitor this using the stability-indicating HPLC method described above, which effectively separates the main product from its degradation products [4].

Q3: My crude product has many colored impurities. How can I address this? A3: The refining method that involves dissolving the crude product in an organic solvent and washing it with an aqueous alkaline solution (e.g., sodium bicarbonate) is reported to have an effective decolorization effect [2].

Experimental Workflow Diagram

The following diagram summarizes the key steps in a typical crystallization and purification process.

Start Start: Crude Product Step1 Dissolve in Solvent (e.g., Methanol) Start->Step1 Step2 Add Antisolvent Mixture (e.g., Ethyl Acetate & Water) Step1->Step2 Step3 Cool & Age Crystals ( -5°C to 5°C ) Step2->Step3 Step4 Filter & Wash Step3->Step4 Step5 Dry Product Step4->Step5 End Final Purified Crystals Step5->End Analysis Analyze Purity via HPLC Step5->Analysis Quality Control Troubleshoot Troubleshoot if Needed Analysis->Troubleshoot If Issues Troubleshoot->Step1 Adjust Parameters

References

Cefcapene pivoxil hydrochloride hydrate analytical method validation linearity accuracy

Author: Smolecule Technical Support Team. Date: February 2026

Established HPLC Method and Validation Data

The following information is based on a peer-reviewed, stability-indicating LC assay method for Cefcapene Pivoxil [1] [2] [3].

1. What are the validated chromatographic conditions?

The method uses a reversed-phase isocratic system with the following parameters [1]:

Parameter Specification
Column Lichrospher RP-18 (250 mm × 4.6 mm, 5 μm)
Mobile Phase Acetonitrile : Citric Acid Buffer (10 mmol L⁻¹ with KCl 18 mmol L⁻¹) [45:55, v/v]
Flow Rate 1.0 mL/min
Detection Wavelength 270 nm
Column Temperature 30 °C
Retention Time of Cefcapene ~3.84 minutes

2. What are the key validation results for this method?

The method was validated per ICH guidelines, with the following outcomes for linearity and accuracy [1]:

Validation Parameter Result
Linearity Range 20 - 240 mg/L
Correlation Coefficient (r) 0.9992
Peak Purity (under stress conditions) 98.79% - 100.00%

The following diagram illustrates the experimental workflow for the forced degradation studies that underpin the method's stability-indicating properties:

G cluster_stress Forced Degradation Pathways Start Start: Method Application A1 Prepare Drug Solution Start->A1 A2 Subject to Stress Conditions A1->A2 A3 Analyze by HPLC A2->A3 B1 Acidic Hydrolysis (0.3M HCl at 363 K) B2 Oxidative Degradation (30% H₂O₂ at 343 K) B3 Thermal Degradation (Solid state at 373 K/393 K) B4 Radiolytic Degradation (e.g., 400 kGy dose) A4 Assess Peak Purity & Degradation A3->A4

3. What are the typical degradation profiles under stress conditions?

The method successfully separated Cefcapene Pivoxil from its degradation products formed under various stress conditions. The table below summarizes the extent of degradation and the corresponding peak purity, demonstrating the method's selectivity [1].

Stress Condition Details Degradation After Time Point Peak Purity
Acidic Hydrolysis 0.3 mol L⁻¹ HCl at 363 K 56.4% (240 min) 100.00%
Oxidative Degradation 30% H₂O₂ at 343 K 88.7% (310 min) 98.79%
Thermal Degradation Solid state at 393 K 30.9% (28 days) 100.00%
Radiolytic Degradation 400 kGy dose 10.8% 99.15%

Troubleshooting Common HPLC Issues

Here are solutions to some typical problems you might encounter when setting up this method.

Q1: The peak for Cefcapene Pivoxil is asymmetric or shows poor resolution. What can I do?

  • Problem: The original method development notes that initial mobile phases with phosphate buffer or different pH led to unsatisfactory peak asymmetry and resolution [1].
  • Solution: Precisely adhere to the recommended mobile phase. Ensure the pH of the citric acid/potassium chloride mixture is 2.36 without adjustment with sodium hydroxide. This specific low-pH condition is crucial for achieving a symmetrical peak (asymmetry factor of ~1.95) and good separation from degradants [1].

Q2: My retention time is shifting or the peak is tailing. What should I check?

  • Check the Mobile Phase pH and Composition: Small deviations in buffer pH can significantly alter retention and peak shape. Precisely prepare the 10 mmol L⁻¹ citric acid and 18 mmol L⁻¹ KCl buffer.
  • Check the Column: Ensure you are using a C18 column with similar specifications. The method was developed and validated on a Lichrospher RP-18 column. Performance may vary with other C18 brands.

Q3: How can I prove my method is stability-indicating?

  • Perform Forced Degradation Studies: As outlined in the workflow and data above, you need to stress the drug substance under acidic, oxidative, and thermal conditions [1].
  • Demonstrate Specificity: Use a Photodiode Array (PDA) detector to prove that the main peak is pure and homogeneous (peak purity > 98.5%) and that degradation product peaks are baseline separated from the main peak, with no co-elution [1].

References

Cefcapene pivoxil hydrochloride hydrate working solution stability fresh preparation

Author: Smolecule Technical Support Team. Date: February 2026

Basic Properties & Handling

The following table summarizes key physical and chemical characteristics of cefcapene pivoxil hydrochloride hydrate from supplier documentation and research literature [1] [2] [3]:

Property Specification / Value
Chemical Name (6R,7R)-3-(((Carbamoyl)oxy)methyl)-7-(((2Z)-2-(2-amino-4-thiazolyl)-1-oxo-2-pentene)amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid 2,2-dimethylpivaloyloxymethyl ester hydrochloride monohydrate [3]
Molecular Weight 622.11 g/mol [1] [4]
CAS No. 147816-24-8 [1] [4]
Physical Form White to light yellow or beige powder [1] [3]
Purity ≥98% (HPLC) [3]
Storage (Solid) -20°C, desiccated [3]
Solubility Soluble in DMSO (2-100 mg/mL) [1] [3], slightly soluble in water [2].

Stability Assessment & Analytical Control

Cefcapene pivoxil is a cephalosporin antibiotic whose antibacterial activity depends on the integrity of the β-lactam ring, which is susceptible to degradation [2]. You must closely monitor solution stability, and a stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for this.

The table below outlines a validated stability-indicating HPLC method from a published study [2]:

Parameter Specification
HPLC Column Lichrospher RP-18 (250 mm × 4.6 mm, 5 μm)
Mobile Phase Acetonitrile : Aqueous solution (10 mmol L⁻¹ Citric Acid & 18 mmol L⁻¹ KCl) = 45 : 55 (v/v)
pH of Mobile Phase 2.36
Flow Rate 1.0 mL/min
Detection Wavelength 270 nm
Column Temperature 30 °C
Retention Time ~3.84 minutes
Key Validation The method is stability-indicating, proven to separate the main drug peak from its degradation products formed under stress conditions like acid, oxidation, and heat [2].

The workflow for conducting a forced degradation study to validate this method or assess your working solution's stability is summarized below:

Start Start: Prepare Cefcapene Working Solution Acid Acidic Hydrolysis 0.3M HCl, 363K Start->Acid Oxid Oxidative Stress 30% H₂O₂, 343K Start->Oxid Therm Thermal Stress Solid State, 373K Start->Therm Analyze Analyze Stressed Samples using HPLC Method Acid->Analyze Oxid->Analyze Therm->Analyze Data Determine Degradation (%) and Peak Purity Analyze->Data

This workflow is adapted from a published forced degradation study [2].

Troubleshooting Guide & FAQs

This guide addresses potential issues based on the compound's known instability.

Frequently Asked Questions

Q1: Why must I prepare a fresh working solution for each experiment, and how long is it stable? The β-lactam ring in cephalosporins is highly susceptible to degradation in solution, which leads to loss of antibacterial activity [2]. The specific stability of your working solution depends on the solvent, concentration, and storage conditions. It is critical to determine stability experimentally for your specific setup. You can use the provided HPLC method to monitor degradation over time.

Q2: My solution has changed color. What does this mean? The pure solid is white to light yellow/beige [1] [3]. A noticeable darkening of the solution suggests that degradation has occurred. You should discard the solution and prepare a fresh batch.

Q3: What are the main degradation products I should be aware of? While the specific structures are not detailed in the search results, the forced degradation study confirms that the compound degrades under acid, oxidation, and heat, forming distinct products that can be separated and detected by HPLC [2]. Monitoring for new peaks in the HPLC chromatogram is the best way to track degradation.

Troubleshooting Common Problems
Problem Possible Cause Suggested Action

| Unexpectedly low biological activity | Degraded working solution leading to loss of potency. | 1. Prepare a fresh solution. 2. Use the HPLC method to verify the integrity of your stock and working solutions. | | Precipitation in working solution | The solution may be supersaturated or the solvent system inappropriate. | 1. Ensure the solvent is at room temperature before adding the compound. 2. Gently warm and sonicate the solution. 3. Filter through a 0.22 µm filter. 4. Consider using a different co-solvent system (e.g., with PEG300/Tween-80) [1]. | | Multiple peaks in HPLC analysis | Degradation of the compound or contamination. | 1. Compare with a freshly prepared standard. 2. Check the peak purity using a Diode Array Detector (DAD). A pure cefcapene peak should have a purity factor >98.5% [2]. |

Key Experimental Recommendations

  • Prepare Fresh: Always prepare stock and working solutions immediately before use due to the compound's instability in solution [1].
  • Validate Your Setup: Use the provided HPLC method to establish the stability profile of your working solution under the specific conditions (solvent, temperature, time) of your experiment.
  • Monitor Visually: Inspect your solutions for any color change or precipitation before use.

References

Cefcapene pivoxil hydrochloride hydrate thermal degradation solid state

Author: Smolecule Technical Support Team. Date: February 2026

Thermal Degradation Data

The table below summarizes key quantitative data on the solid-state thermal degradation of Cefcapene Pivoxil, as established in forced degradation studies [1] [2].

Stress Condition Temperature Duration Degradation (%) Peak Purity
Thermal Degradation 373 K (~100°C) 28 days 9.4 100.00%
Thermal Degradation 393 K (~120°C) 28 days 30.9 100.00%
Radiolytic Degradation Electron Beam (Absorbed dose: 25 kGy) - 1.7 99.98%
Radiolytic Degradation Electron Beam (Absorbed dose: 400 kGy) - 10.8 99.15%

Validated Stability-Indicating HPLC Method

To analyze the parent drug and its degradation products, the following High-Performance Liquid Chromatography (HPLC) method was developed and validated [1] [3] [2].

  • Principle: The method separates Cefcapene Pivoxil from its degradation products, allowing for accurate quantification.
  • Validation: The method has been validated for parameters including selectivity, linearity, accuracy, precision, and robustness [1].

The specific chromatographic conditions are outlined in the table below.

Parameter Specification
Column Lichrospher RP-18 (250 mm × 4.6 mm, 5 μm) [1]
Mobile Phase Acetonitrile : Buffer (45:55 v/v) [1]
Buffer Citric acid (10 mmol L⁻¹) and Potassium chloride (18 mmol L⁻¹), pH ~2.36 [1]
Flow Rate 1.0 mL/min [1]
Detection Wavelength 270 nm [1]
Column Temperature 30 °C [1]
Injection Volume Not explicitly stated in results; refer to original method development
Retention Time of Cefcapene ~3.84 minutes [1]

Experimental Protocol for Forced Degradation Studies

You can use the following protocol, based on the research, to conduct your own thermal degradation studies [1].

Start Start Solid-State Thermal Degradation Study A Weigh 5 mg of Cefcapene Pivoxil into 5 mL vial Start->A B Seal vial and place in oven A->B C Set oven to target temperature (typically 100°C or 120°C) B->C D Remove vial after set time (e.g., 28 days for long-term study) C->D E Cool vial to room temperature D->E F Dissolve contents in acetonitrile and dilute to 25 mL E->F G Analyze sample using validated HPLC method F->G End Analyze Chromatogram for Degradation Peaks G->End

Frequently Asked Questions

Here are answers to some specific issues you might encounter.

  • Q1: Why is my peak asymmetry factor outside the acceptable range (>2.0) during HPLC analysis?

    • A: Poor peak symmetry can result from mobile phase pH issues. The validated method uses a specific citrate/potassium chloride buffer at pH 2.36 without adjustment with sodium hydroxide. Using a different pH or buffer system can lead to unsatisfactory peak shape. Ensure your mobile phase is prepared exactly as specified [1].
  • Q2: My sample shows minimal degradation after a standard thermal stress study. How can I increase the degradation to better identify potential impurities?

    • A: The data shows that degradation is more pronounced at higher temperatures. If you observe minimal degradation at 100°C, you can increase the stress temperature to 120°C. According to the studies, this can increase degradation from under 10% to over 30%, generating more degradation products for identification [1].
  • Q3: How can I be sure that my HPLC method is truly "stability-indicating" and that degradation products are not co-eluting with the main peak?

    • A: The use of a Photo-Diode Array (PAD) detector is recommended to confirm peak purity. The validated method confirmed that the main drug peak remained pure (purity angle < purity threshold) even in significantly degraded samples, proving that degradants are successfully separated [1].

Key Technical Considerations

  • Stability in Solutions: Be aware that Cefcapene Pivoxil is unstable in aqueous solutions, and its degradation is even more pronounced under acidic, basic, or oxidative conditions. For solid-state studies, ensure samples are kept in a dry environment [1] [4].
  • Synthesis Context: Understanding that Cefcapene Pivoxil is a prodrug containing a β-lactam ring and ester groups can help predict its degradation pathways, as these moieties are susceptible to hydrolysis and thermal stress [5] [6].

References

Cefcapene pivoxil hydrochloride hydrate radiolytic degradation stability

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data on Radiolytic Degradation

The table below summarizes key quantitative data from forced degradation studies, which includes radiolytic conditions [1].

Stress Condition Total Dose Degradation (%) Peak Purity (%)
Radiolytic 25 kGy 1.7 99.98
Radiolytic 400 kGy 10.8 99.15
Acidic Hydrolysis (0.5 mol/L HCl, 363 K, 240 min) - 56.4 100.00
Oxidation (30% H₂O₂, 343 K, 310 min) - 88.7 98.79
Thermal (Solid State, 393 K, 28 days) - 30.9 100.00

> Important Note: The radiolytic studies were performed on the solid-state (non-hydrate) form of the drug. The behavior of the hydrochloride hydrate form in aqueous solutions under radiation may differ and should be verified experimentally [1].

Validated Stability-Indicating HPLC Method

For monitoring degradation, the following isocratic RP-HPLC method has been developed and validated specifically for cefcapene pivoxil [1] [2] [3].

Parameter Specification
Column Lichrospher RP-18 (250 mm × 4.6 mm, 5 μm)

| Mobile Phase | Acetonitrile : Aqueous Mixture (45:55 v/v)

  • Aqueous Mixture: Citric acid (10 mmol L⁻¹) and Potassium chloride (18 mmol L⁻¹), pH ~2.36 | | Flow Rate | 1.0 mL/min | | Detection Wavelength | 270 nm | | Column Temperature | 30 °C | | Injection Volume | 10 μL | | Retention Time of Cefcapene Pivoxil | ~3.84 minutes | | Linearity Range | 20 - 240 mg L⁻¹ | | Validation | The method has been validated for selectivity, linearity, accuracy, and precision as per ICH Q2B guidelines. It successfully separates the drug from its degradation products [1]. |

Experimental Protocol: Radiolytic Degradation in Solid State

Here is a detailed methodology for conducting radiolytic degradation studies based on the published procedure [1]:

  • Sample Preparation: Accurately weigh approximately 5 mg of cefcapene pivoxil (or its hydrochloride hydrate) into a 5 mL vial. Close the vial with a plastic stopper.
  • Irradiation: Expose the sealed samples to a controlled electron beam from a linear accelerator (e.g., LAE 13/9). Studies have used electron energies of 9.96 MeV and current intensity of 6.2 μA to deliver target doses of 25 kGy and 400 kGy.
  • Sample Analysis:
    • After irradiation, dissolve the contents of the vial in acetonitrile.
    • Quantitatively transfer this solution to a 25 mL volumetric flask and dilute to the mark with acetonitrile.
    • Analyze the resulting solution using the HPLC method described above to determine the extent of degradation and identify any radiolysis products.

FAQs & Troubleshooting

  • What is the main degradation pathway for cephalosporins like cefcapene pivoxil? Cephalosporins are susceptible to degradation due to the inherent instability of the β-lactam ring in their structure. This ring is prone to hydrolysis and can be affected by other stress conditions like oxidation and heat [1] [4] [5].

  • The peak shape for my API is asymmetric or resolution from degradants is poor. How can I improve the HPLC method? The cited study found that peak asymmetry and resolution were unsatisfactory with other mobile phase compositions. The key to success was using a mobile phase with a specific, non-adjusted low pH (around 2.36) and the exact concentrations of citric acid, potassium chloride, and acetonitrile as specified in the protocol above [1].

  • My drug recovery is low in an alkaline co-suspension, but I don't see new degradation peaks. Why? A separate stability study noted that cefcapene pivoxil hydrochloride shows poor solubility under alkaline conditions (e.g., in a co-suspension with magnesium oxide). This can lead to low recovery rates without the formation of new chemical degradation products, as the drug may not be fully dissolved for analysis. This could also affect absorption and tube passability in administration scenarios [4].

Workflow Diagram

The following diagram illustrates the logical workflow for conducting and analyzing a radiolytic degradation study.

Start Start: Prepare Solid API Sample Step1 Seal Sample in Vial Start->Step1 Step2 Expose to Electron Beam Radiation (e.g., 25 kGy) Step1->Step2 Step3 Dissolve in Acetonitrile and Dilute to Volume Step2->Step3 Step4 Analyze via Stability-Indicating HPLC Step3->Step4 Decision Evaluate Results Step4->Decision A Degradation > 5-20%? (ICH Forced Degradation Target) Decision->A B1 Identify and Characterize Degradation Products A->B1 Yes B2 Method is suitable for monitoring stability A->B2 No End Report Findings B1->End B2->End

References

Cefcapene pivoxil hydrochloride hydrate vs amoxicillin streptococcal pharyngitis

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Safety Comparison at a Glance

Parameter Cefcapene Pivoxil (5-day) [1] Cefcapene Pivoxil (10-day) [1] Amoxicillin (10-day) [1]
Bacteriological Eradication Rate 93.8% 96.2% 91.7%
Clinical Cure Rate 100% 100% 100%
Relapse Rate 1.3% 4.0% 2.9%
Common Adverse Effect(s) Infrequent diarrhea Infrequent diarrhea Infrequent diarrhea; Rash (8.0%)

Detailed Experimental Data and Protocols

For researchers, the context and methodology of the cited studies are critical for evaluation.

Clinical Trial: Cefcapene Pivoxil vs. Amoxicillin

This prospective, multicenter, randomized, open-label comparative study provides the most direct evidence for this comparison [1].

  • Objective: To compare the bacteriological and clinical efficacy and safety of a 5-day regimen of cefcapene pivoxil (CFPN-PI) against 10-day regimens of either CFPN-PI or amoxicillin (AMPC) for Group A Streptococcal (GAS) pharyngitis in children.
  • Patient Population: 250 children (aged 6 months to 12 years) with acute pharyngitis and a positive throat culture for GAS.
  • Treatment Regimens:
    • Group 1 (n=82): CFPN-PI 9-10 mg/kg/day, three times daily for 5 days.
    • Group 2 (n=88): CFPN-PI 9-10 mg/kg/day, three times daily for 10 days.
    • Group 3 (n=80): AMPC, three times daily for 10 days (exact dosage not specified in abstract).
  • Primary Endpoints: Bacteriological eradication (negative throat culture) and clinical cure (resolution of signs/symptoms) at the end of therapy.
  • Key Conclusion: The 5-day treatment with CFPN-PI was as efficacious in bacteriological eradication and clinical response as the 10-day regimens of either CFPN-PI or AMPC.

The following diagram illustrates the design and key outcomes of this clinical trial:

cluster_randomization Randomization Start 250 Children with GAS Pharyngitis (Age: 6 months - 12 years, Positive Throat Culture) Group1 Group 1 (n=82) Start->Group1 Group2 Group 2 (n=88) Start->Group2 Group3 Group 3 (n=80) Start->Group3 Regimen1 Cefcapene Pivoxil 9-10 mg/kg/TID for 5 days Group1->Regimen1 Regimen2 Cefcapene Pivoxil 9-10 mg/kg/TID for 10 days Group2->Regimen2 Regimen3 Amoxicillin TID for 10 days Group3->Regimen3 Results1 Bacteriological Eradication: 93.8% Clinical Cure: 100% Relapse: 1.3% Regimen1->Results1 Results2 Bacteriological Eradication: 96.2% Clinical Cure: 100% Relapse: 4.0% Regimen2->Results2 Results3 Bacteriological Eradication: 91.7% Clinical Cure: 100% Relapse: 2.9% Regimen3->Results3

Supporting Study: Amoxicillin Dosing Frequency

Another study investigated the efficacy of different amoxicillin dosing frequencies using a more sensitive molecular method, providing supplementary context for amoxicillin's performance [2].

  • Objective: To compare the effectiveness of once-daily (QD), twice-daily (BID), and thrice-daily (TID) amoxicillin administration in eradicating GAS in pediatric pharyngitis using real-time PCR, which is less affected by antibiotic suppression of growth than culture.
  • Methodology:
    • Patients: Children (≥3 years) with GAS pharyngitis.
    • Treatment: Amoxicillin (40-50 mg/kg/day) divided into QD, BID, or TID doses for 10 days.
    • Assessment: Throat swabs were collected before treatment, 1-3 days after treatment, and 9-11 days after treatment. GAS bacterial load was quantified using real-time PCR targeting the speB gene.
  • Key Finding: The once-daily (QD) regimen was as effective as the BID or TID regimens in achieving negative PCR results and reducing bacterial load, suggesting that dosing frequency may not critically impact efficacy.

The experimental workflow of this study is outlined below:

Start Children with GAS Pharyngitis (Positive Rapid Antigen and Culture Test) Treatment Amoxicillin 40-50 mg/kg/day for 10 days Start->Treatment Dosing Dosing Regimen Treatment->Dosing QD Once Daily (QD) Dosing->QD BID Twice Daily (BID) Dosing->BID TID Thrice Daily (TID) Dosing->TID Sampling Throat Swab Sampling: • Visit 1 (Pre-treatment) • Visit 2 (1-3 days post-treatment) • Visit 3 (9-11 days post-treatment) QD->Sampling BID->Sampling TID->Sampling Analysis DNA Extraction & Real-time PCR (Quantification of GAS copies/μL) Sampling->Analysis Result Outcome: No significant difference in bacterial load reduction or negative PCR rates between QD, BID, and TID groups. Analysis->Result

Key Takeaways for Professionals

  • Shorter Course Efficacy: The primary study demonstrates that a 5-day course of cefcapene pivoxil is non-inferior to a standard 10-day course of amoxicillin for treating GAS pharyngitis in children, which could improve adherence and reduce overall drug exposure [1].
  • Safety Profile: Both drugs were well-tolerated, with diarrhea being infrequent in all groups. A notable finding was a higher incidence of rash in the amoxicillin group (8.0%), a known side effect of aminopenicillins [1] [3].
  • Considerations for Cefcapene Pivoxil: As an ester prodrug, its absorption is not compromised in patients with soft stool or diarrhea, a relevant consideration in pediatric practice [4].

References

Cefcapene pivoxil hydrochloride hydrate clinical efficacy bacteriological eradication

Author: Smolecule Technical Support Team. Date: February 2026

Cefcapene Pivoxil Clinical Profile & Comparisons

The table below summarizes the core clinical efficacy and bacteriological eradication data for cefcapene pivoxil (CFPN-PI) from the available studies.

Aspect Cefcapene Pivoxil (CFPN-PI) Amoxicillin-Clavulanate (AMC) Context & Findings
Overall Clinical Efficacy (Acute Rhinosinusitis) 96% (24/25 patients improved at day 14) [1] 95.8% (23/24 patients improved at day 14) [1] No statistically significant difference in clinical outcome (P=0.41); both highly effective [1].
Overall Clinical Efficacy (Pediatric Respiratory Infections) 95.8% (Overall) [2] Information not available in search results Breakdown: Laryngopharyngitis (100%), Acute bronchitis (84.6%), Tonsillitis (100%), Pneumonia (100%) [2].
Bacteriological Eradication (Pediatric Respiratory Infections) 73.8% (Overall eradication rate) [2] Information not available in search results Breakdown: Laryngopharyngitis (87.5%), Acute bronchitis (66.7%), Tonsillitis (75.0%), Pneumonia (63.6%) [2].
Common Bacterial Targets S. pneumoniae, H. influenzae, M. catarrhalis, S. pyogenes [1] [2] S. pneumoniae, H. influenzae, M. catarrhalis [1] CFPN-PI is a broad-spectrum cephalosporin targeting common pathogens in ARS and respiratory infections [1] [2].
PK/PD Breakpoint (Simulated, Pediatric) 0.27 µg/mL (for 3 mg/kg TID regimen) [2] Information not available in search results Target: Time above MIC (TAM) of 40%. Bacteriological eradication trended higher (77.8%) in patients achieving TAM >40% vs. 62.5% in TAM <40% group [2].
Tolerability & Safety Lower rate of gastrointestinal complications (diarrhea) [1] Higher rate of diarrhea (6 patients vs. 1 in CFPN-PI group, P=0.04) [1] Carnitine deficiency is a known risk with pivoxil-conjugated drugs, but a large study found no significant increased risk vs. amoxicillin [3].

Detailed Experimental Protocols

For a rigorous comparison, here are the methodologies from the key studies that generated the data above.

Comparative Clinical Trial vs. Amoxicillin-Clavulanate (AMC) [1]

This study provides a direct, head-to-head comparison of CFPN-PI and AMC.

  • Study Design: A randomized, double-blinded, open-label trial.
  • Patient Population: Adults and adolescents over 15 years of age with Acute Rhinosinusitis (ARS), diagnosed per AAO-HNS guidelines. Patients with severe disease requiring hospitalization were excluded.
  • Intervention Groups:
    • CFPN-PI group: Received 150 mg, three times daily (450 mg/day) for 14 days.
    • AMC group: Received 625 mg (500 mg amoxicillin/125 mg clavulanate), three times daily for 14 days.
  • Primary Endpoint: Clinical response (based on symptom scores and endoscopic findings) at week 2 and week 4. Clinical success was defined as "remission" or "improvement."
  • Assessment Methods:
    • Symptoms: Scored from 0 (absent) to 3 (aggravated) for major and minor symptoms.
    • Objective Measures: Nasal endoscopy (days 1, 7, 14) and paranasal sinus X-rays (days 1 and 14) were performed and scored.
    • Safety: Monitoring of adverse reactions, particularly gastrointestinal complications.
Study on PK/PD and Bacteriological Effects (Pediatric) [2]

This study focused on the pharmacokinetic-pharmacodynamic relationship and bacteriological outcomes in children.

  • Study Design: A post-marketing clinical study and analysis.
  • Patient Population: Pediatric patients with respiratory infections (e.g., laryngopharyngitis, acute bronchitis, tonsillitis, pneumonia).
  • Intervention: Administration of CFPN-PI fine granules.
  • Key Analyses:
    • Clinical & Bacteriological Response: Efficacy and bacterial eradication rates were evaluated for different infections.
    • PK/PD Analysis: Blood concentration simulation was performed to determine the TAM for a regimen of 3 mg/kg, three times daily. The PK/PD breakpoint was defined as the MIC at which TAM reaches 40%.
    • Stratified Analysis: Patients were stratified into two groups based on whether their simulated TAM was ≥40% or <40%. Clinical and bacteriological response rates were then compared between these two groups to assess the impact of PK/PD target attainment.

Mechanisms and Considerations

To fully understand the data, it's helpful to consider the drug's properties and context.

Oral_Admin Oral Administration of Cefcapene Pivoxil (Prodrug) Hydrolysis Hydrolysis in Intestinal Wall / Blood Oral_Admin->Hydrolysis Active_Drug Active Cefcapene Molecule Hydrolysis->Active_Drug PBP Binds to Penicillin-Binding Proteins (PBPs) Active_Drug->PBP CW_Synthesis Inhibits Bacterial Cell Wall Synthesis PBP->CW_Synthesis Bacterial_Death Bacterial Death CW_Synthesis->Bacterial_Death

  • Mechanism of Action & Resistance: Cefcapene is a third-generation oral cephalosporin antibiotic. Its active form binds to penicillin-binding proteins (PBPs) in the bacterial cell wall, inhibiting its synthesis and leading to cell death [1]. A key challenge in antibiotic therapy is antimicrobial resistance (AMR). One common resistance mechanism is the production of β-lactamase enzymes, which inactivate β-lactam antibiotics like penicillins and cephalosporins [4]. The superior tolerability of CFPN-PI over AMC in the cited study may be related to its spectrum of activity and stability against certain β-lactamases [1].

  • The Prodrug and a Key Safety Consideration: Cefcapene pivoxil is a prodrug. The "pivoxil" component (a pivaloyloxymethyl ester) is conjugated to the active drug to enhance its absorption from the gastrointestinal tract [3] [5]. During metabolism, pivalic acid is released. Pivalic acid can conjugate with carnitine in the body and promote its excretion, leading to a potential risk of carnitine deficiency, particularly with prolonged use [3]. However, a recent large-scale study using real-world data concluded that the risk of carnitine deficiency and related symptoms in children treated with pivoxil-conjugated antibiotics was not significantly higher than in those treated with amoxicillin [3].

Summary and Limitations

A critical limitation of this analysis is that the most directly relevant clinical studies are from 2008 and 2011 [1] [2]. Resistance patterns of common bacteria can evolve over time, which may affect the contemporary real-world efficacy of any antibiotic.

References

Cefcapene pivoxil hydrochloride hydrate five day vs ten day treatment regimen

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Cefcapene Pivoxil Treatment Regimens

Infection Type Comparator Study Design & Duration Key Efficacy Outcomes Safety Findings

| GAS Pharyngitis in Children [1] | 5-day CFPN-PI vs. 10-day CFPN-PI vs. 10-day Amoxicillin (AMPC) | Prospective, multicenter, randomized, open-label N=250 children (6 months-12 years) | Bacteriological Eradication: • 5-day CFPN-PI: 93.8% • 10-day CFPN-PI: 96.2% • 10-day AMPC: 91.7%

Clinical Cure Rate: 100% in all three groups [1] | Diarrhea: Infrequent in all groups. Rash: 6 patients (8.0%) in the 10-day AMPC group [1] | | Recurrent GAS Pharyngitis in Children [2] | 5-day Cefditoren Pivoxil vs. 10-day Cefditoren Pivoxil | Randomized study N=226 children with recurrence history | Clinical Recurrence: • 5-day group: 7/77 (9.1%) • 10-day group: 1/149 (0.7%) - significantly lower [2] | Information not specified in abstract | | Acute Rhinosinusitis in Adults [3] | CFPN-PI vs. Amoxicillin-Clavulanate (AMC) | Randomized, double-blinded, open-label 14-day treatment N=49 (evaluable) | Improvement Rate: • CFPN-PI: 96% • AMC: 95.8% No significant difference in symptom resolution [3] | Diarrhea: • CFPN-PI: 1 patient • AMC: 6 patients (p=0.04) [3] |

Detailed Experimental Protocols

The robust findings in the table above are derived from structured clinical trials. Here are the detailed methodologies for the key studies cited.

Pediatric GAS Pharyngitis Study [1]

This study demonstrates the non-inferiority of a 5-day CFPN-PI regimen for uncomplicated cases.

  • Objective: To compare the bacteriological and clinical efficacy and safety of 5-day CFPN-PI with 10-day CFPN-PI or Amoxicillin (AMPC) in children with GAS pharyngitis.
  • Patient Population: 250 children (age 6 months to 12 years) from 12 pediatric clinics with confirmed GAS via throat culture.
  • Intervention Groups: Patients were randomized into three groups:
    • Group 1: CFPN-PI (9-10 mg/kg) three times daily for 5 days.
    • Group 2: CFPN-PI (9-10 mg/kg) three times daily for 10 days.
    • Group 3: AMPC (dose not specified) three times daily for 10 days.
  • Primary Endpoints:
    • Bacteriological Eradication: Assessed by throat culture at the end of treatment.
    • Clinical Cure Rate: Resolution of signs and symptoms of acute pharyngitis at the end of therapy.
    • Relapse Rate: Recurrence of GAS and symptoms during the follow-up period.
  • Statistical Analysis: Comparative analysis of eradication, cure, and relapse rates between the three groups, with no significant differences found.

The design and flow of this study can be visualized as follows:

Start Children with GAS Pharyngitis (N=250, Age 6mo-12yr) Randomize Randomization Start->Randomize Group1 Group 1: 5-day CFPN-PI Randomize->Group1 Group2 Group 2: 10-day CFPN-PI Randomize->Group2 Group3 Group 3: 10-day AMPC Randomize->Group3 Eval Evaluation Group1->Eval Group2->Eval Group3->Eval EP1 Primary Endpoints Eval->EP1 EP1_1 • Bacteriological Eradication • Clinical Cure Rate EP1->EP1_1 EP1_2 • Relapse Rate EP1->EP1_2

Adult Acute Rhinosinusitis Study [3]

This study highlights the comparable efficacy but superior gastrointestinal tolerance of CFPN-PI.

  • Objective: To compare the clinical efficacy and tolerance of CFPN-PI and Amoxicillin-Clavulanate (AMC) in adults with Acute Presumed Bacterial Rhinosinusitis (ARS).
  • Patient Population: 60 patients over 15 years of age diagnosed with ARS (25 in CFPN-PI and 24 in AMC group after exclusions).
  • Intervention Groups:
    • Group A: CFPN-PI (150 mg) three times daily for 2 weeks.
    • Group B: AMC (625 mg, amoxicillin 500 mg) three times daily for 2 weeks.
  • Assessment Methods:
    • Clinical Symptoms: Evaluated on days 0, 7, 14, and 28.
    • Objective Findings: Nasal endoscopy and paranasal sinus X-rays.
    • Safety Monitoring: Recorded adverse reactions, particularly gastrointestinal complications.
  • Statistical Analysis: Demographics and clinical characteristics were compared. Efficacy was analyzed based on improvement rates and symptom changes. The incidence of adverse reactions was compared using Fisher's exact test.

Key Clinical and Research Implications

  • Condition-Specific Duration: The 5-day regimen of CFPN-PI is a viable and effective option for first-time, uncomplicated GAS pharyngitis in children, potentially improving adherence and reducing overall drug exposure [1]. However, for children with a history of recurrent GAS pharyngitis, a 10-day course of a cephalosporin may be necessary to prevent relapse [2].
  • Favorable Safety Profile: Across multiple studies, CFPN-PI demonstrates a consistently lower incidence of gastrointestinal adverse effects, particularly diarrhea, compared to amoxicillin-based therapies (AMPC and AMC) [1] [3].
  • Considerations for Special Populations: A recent 2024 prospective cohort study indicates that exposure to CFPN-PI during the first trimester of pregnancy was not associated with a significantly increased risk of major malformations in newborns, providing important safety data for use in this population [4].

References

Cefcapene pivoxil hydrochloride hydrate third-generation cephalosporin comparison

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Analysis: Cefcapene Pivoxil vs. Cefditoren

The table below summarizes the key characteristics of cefcapene pivoxil and cefditoren based on the available experimental and clinical data.

Characteristic Cefcapene Pivoxil (CFPN-PI) Cefditoren
General Classification Oral 3rd-gen cephalosporin, prodrug [1] Oral 3rd-gen cephalosporin, prodrug (pivoxil ester) [2]
Bioavailability Information not explicitly stated in search results Approximately 14% (absolute bioavailability) [2]

| Key Pharmacokinetic (PK) Data | Single-dose study in healthy adults [1]: • Cmax: 1.04 mg/L (100mg) to 1.56 mg/L (200mg) • AUCinf: 2.94 hmg/L (100mg) to 4.70 hmg/L (200mg) • Tmax: ~1.5-2.0 hours • Urinary Excretion: 31.5% - 42.9% (unchanged) | Under fasting conditions [2]: • Cmax: 1.8 ± 0.6 μg/mL (200mg dose) • Tmax: 1.5 to 3 hours • Elimination Half-life: ~1.5 hours • Renal Clearance: 4.1–5.6 L/h | | Spectrum of Activity | Broad spectrum against Gram-positive and Gram-negative bacteria [1] | Broad spectrum; strong activity against S. pneumoniae (including penicillin-resistant strains), H. influenzae, M. catarrhalis, and methicillin-susceptible S. aureus [2] | | Stability to β-lactamases | Information not available in search results | Improved stability due to methoxyimino group [2] | | Protein Binding | Information not available in search results | Averages 88% [2] | | Safety & Tolerability | Well-tolerated in single doses up to 200mg; no serious adverse events reported [1] | Generally well-tolerated; most common adverse events are gastrointestinal (e.g., diarrhea, nausea) [2] | | Special Risk | Contains pivoxil group, risk of causing hypocarnitinemia [3] [4] | Contains pivoxil group; contraindicated in patients with carnitine deficiency [2] | | Clinical Applications | Used for respiratory tract infections [1] | Indicated for community-acquired pneumonia, acute bacterial exacerbation of chronic bronchitis, pharyngitis, tonsillitis, and uncomplicated skin infections [2] |

Detailed Experimental Data and Protocols

For researchers, the methodology from key studies provides a template for generating comparative data.

Pharmacokinetic Study Protocol for Cefcapene Pivoxil [1]

This study provides a model for generating comparative pharmacokinetic data.

  • Study Design: An open-label, dose-escalation, parallel-group study.
  • Subjects: 18 healthy Korean male volunteers divided into three dose groups (100 mg, 150 mg, and 200 mg).
  • Drug Administration: A single oral dose of cefcapene pivoxil hydrochloride was administered.
  • Sample Collection:
    • Blood: Serial blood samples were collected up to 12 hours post-dosing.
    • Urine: Urine samples were collected up to 24 hours post-dosing.
  • Bioanalytical Method: Concentrations of the active metabolite, cefcapene, in plasma and urine were measured using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
  • Data Analysis: Pharmacokinetic parameters (C~max~, T~max~, AUC, half-life, urinary excretion) were calculated using non-compartmental analysis.
Antimicrobial Stewardship Context [3] [4]

Recent research highlights a critical consideration for using these drugs: both cefcapene and cefditoren have low oral bioavailability (14% for cefditoren [3] [4]) and contain a pivoxil group, which is associated with a risk of causing hypocarnitinemia (low blood carnitine levels) [3] [4]. For this reason, their use is being actively reduced in some clinical settings in favor of other antibiotics to combat antimicrobial resistance [3] [4].

Mechanism of Action and Study Workflow

The following diagrams illustrate the shared mechanism of third-generation cephalosporins and a generalized workflow for the pharmacokinetic studies used to generate the comparative data.

mechanism Mechanism of 3rd-gen Cephalosporins Cephalosporin Cephalosporin Antibiotic PBP Penicillin-Binding Protein (PBP) Cephalosporin->PBP Binds to active site Crosslinking Bacterial Cell Wall (Peptidoglycan) Cross-Linking PBP->Crosslinking Inhibits CellLysis Bacterial Cell Lysis Crosslinking->CellLysis Leads to defective cell wall synthesis

workflow PK Study Workflow for Oral Cephalosporins Admin Oral Drug Administration (Prodrug) Hydrolysis Esterase Hydrolysis in GI tract / Plasma Admin->Hydrolysis Active Active Cephalosporin in Systemic Circulation Hydrolysis->Active Sampling Serial Blood & Urine Sample Collection Active->Sampling Analysis HPLC-UV Analysis Sampling->Analysis PK Non-Compartmental PK Analysis Analysis->PK

Limitations and Research Directions

The current information has some gaps that you may need to address for a fully comprehensive guide.

  • Limited Direct Comparators: The available data allows for a robust comparison primarily between cefcapene pivoxil and cefditoren. Data on other oral 3rd-gen cephalosporins (e.g., cefdinir, cefixime, cefpodoxime) regarding their specific pharmacokinetic parameters and MIC90 values against a standard panel of pathogens was not available in these results.
  • Need for Broader Spectrum Data: A complete guide requires Minimum Inhibitory Concentration (MIC) data for all drugs against a wide range of Gram-positive and Gram-negative organisms to visually compare their spectra of activity.

To further your research, I suggest:

  • Searching for "cefdinir pharmacokinetics", "cefixime spectrum of activity", and "MIC90 oral third-generation cephalosporins" to find head-to-head comparative studies.
  • Consulting official prescribing information (package inserts) for each drug, which contain detailed pharmacokinetic tables and in vitro susceptibility test information.

References

Cefcapene pivoxil hydrochloride hydrate relapse rate comparison clinical study

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Efficacy and Relapse Rate Comparison

The table below summarizes key findings from a randomized controlled trial comparing cefcapene pivoxil (CFPN-PI) with amoxicillin (AMPC) for treating Group A streptococcal pharyngitis in children [1].

Treatment Regimen Bacteriological Eradication Rate Clinical Cure Rate Relapse Rate
CFPN-PI (5-day) 93.8% (77/82) 100% (82/82) 1.3% (1/77)
CFPN-PI (10-day) 96.2% (76/79) 100% (79/79) 4.0% (3/75)
AMPC (10-day) 91.7% (77/84) 100% (84/84) 2.9% (2/69)

> Source Study Details: A prospective, multicenter, randomized, open-label comparative study was conducted across 12 pediatric clinics. The study enrolled 250 children (aged 6 months to 12 years) with confirmed GAS pharyngitis. Patients were randomized into the three treatment groups, and efficacy was assessed based on throat culture results and clinical symptoms [1].

The study concluded that there were no significant differences in eradication rate, clinical cure rate, or relapse rate among the three treatment groups, establishing that the 5-day CFPN-PI regimen is as efficacious as the 10-day regimens [1].

Comparative Efficacy in Chronic Respiratory Infections

Cefcapene pivoxil has also demonstrated comparable efficacy to other antibiotics in treating chronic respiratory tract infections. The table below outlines results from a double-blind study comparing it with cefteram pivoxil (CFTM-PI) [2].

| Parameter | Cefcapene Pivoxil (CFPN-PI) 450 mg/day | Cefteram Pivoxil (CFTM-PI) 600 mg/day | | :--- | :--- | :--- | | Clinical Efficacy Rate | 80.2% | 78.9% | | Bacterial Elimination Rate | 60.5% | 65.9% | | Side-Effect Incidence | 6.0% | 6.4% |

> Source Study Details: This double-blind study involved 171 patients with chronic respiratory tract infections. Clinical efficacy was determined by improvement of symptoms and laboratory findings, and bacterial elimination was confirmed by post-treatment cultures [2]. The study found no significant difference in efficacy or safety between the two drugs.

Pharmacokinetic Profile and Experimental Protocols

Understanding the pharmacokinetic (PK) profile is crucial for drug development. The following data comes from a PK study of cefcapene pivoxil in healthy Korean subjects [3].

PK Parameter (Mean ± SD) 100 mg (n=6) 150 mg (n=6) 200 mg (n=6)
Cmax (mg/L) 1.04 ± 0.22 1.24 ± 0.46 1.56 ± 0.43
AUCinf (h·mg/L) 2.94 ± 0.46 3.97 ± 1.28 4.70 ± 1.19
Tmax (h) [Median] 1.5 - 2.0 1.5 - 2.0 1.5 - 2.0
t1/2 (h) 1.07 ± 0.33 1.28 ± 0.31 1.21 ± 0.30
Urinary Excretion (%) 42.9 ± 18.9 31.5 ± 12.5 34.9 ± 9.0

> Source Study Protocol: An open-label, dose-escalation, parallel-group study was conducted in 18 healthy male volunteers. After a single oral dose of CFPN-PI, serial blood and urine samples were collected for up to 12 and 24 hours, respectively. Plasma and urine concentrations of the active drug, cefcapene, were determined using high-performance liquid chromatography with ultraviolet detection (HPLC-UV). PK parameters were calculated using non-compartmental analysis [3].

The study demonstrated that cefcapene pivoxil has linear pharmacokinetic properties within the 100-200 mg dose range and was well-tolerated with no serious adverse events [3].

Key Considerations for Clinical Use

  • Safety Profile: In the pediatric pharyngitis study, adverse effects were infrequent and primarily consisted of diarrhea in all groups. A key differentiator was the occurrence of rash in 8.0% of patients (6/75) in the amoxicillin group, which was not observed in the cefcapene pivoxil groups [1].
  • Absorption in Special Populations: The absorption of cefcapene pivoxil is dependent on gastric acidity. A study in gastrectomized patients showed significantly lower maximum concentration (Cmax) and overall exposure (AUC) in these individuals compared to healthy controls. This suggests that alternative antibiotics or dosage adjustments may be necessary for patients who have undergone gastrectomy [4].

Cefcapene Pivoxil Activation Pathway

The following diagram illustrates the metabolic pathway of this prodrug:

Compound Cefcapene Pivoxil HCl Hydrate (Prodrug) Enzyme Esterases in Intestinal Wall/Liver Compound->Enzyme Oral Administration ActiveDrug Cefcapene (Active Metabolite) Enzyme->ActiveDrug Hydrolysis Excipient Pivalic Acid (Excipient) Enzyme->Excipient Cleavage

References

Cefcapene pivoxil hydrochloride hydrate adverse effects diarrhea rash frequency

Author: Smolecule Technical Support Team. Date: February 2026

Adverse Effect Frequency Comparison

The table below summarizes quantitative data on adverse effects for Cefcapene Pivoxil (CFPN-PI) and comparator drugs from clinical studies.

Drug Name Study Description Diarrhea Frequency Rash Frequency Other Notable Adverse Effects
Cefcapene Pivoxil (CFPN-PI) vs. Amoxicillin-Clavulanate (AMC) for Acute Rhinosinusitis [1] 1/25 (4.0%) Not specifically reported Most common side effects were gastrointestinal complications [1].
Cefcapene Pivoxil (CFPN-PI) vs. Cefteram Pivoxil (CFTM-PI) for Chronic Respiratory Infections [2] Not specifically reported Not specifically reported Overall side effects: 6.0% with CFPN-PI [2].
Amoxicillin-Clavulanate (AMC) vs. Cefcapene Pivoxil (CFPN-PI) for Acute Rhinosinusitis [1] 6/25 (24.0%) Not specifically reported -
Cefteram Pivoxil (CFTM-PI) vs. Cefcapene Pivoxil (CFPN-PI) for Chronic Respiratory Infections [2] Not specifically reported Not specifically reported Overall side effects: 6.4% with CFTM-PI [2].
Cefditoren Pivoxil Post-marketing surveillance & clinical trials (class-wide data) [3] [4] Up to 15% <1% (including pruritus, rash, urticaria) Nausea (up to 6%), vaginal moniliasis (up to 6%), abdominal pain (2%), headache (up to 3%) [3] [4].

Experimental Data and Protocols

For reliable comparison, understanding the methodology behind the data is crucial. Here are the experimental protocols from the key studies cited.

Clinical Trial: Cefcapene Pivoxil vs. Amoxicillin-Clavulanate [1]
  • Objective: To compare the clinical efficacy and safety of CFPN-PI and AMC in patients with Acute Rhinosinusitis (ARS).
  • Design: A randomized, open-label, double-blinded trial.
  • Participants: 60 patients aged over 15 years diagnosed with ARS.
  • Intervention:
    • CFPN-PI group: Received 150 mg, three times a day (total 450 mg/day) for 14 days.
    • AMC group: Received 625 mg (amoxicillin 500 mg/clavulanate 125 mg), three times a day for 14 days.
  • Assessment: Patients were evaluated on days 7, 14, and 28 for symptom improvement, endoscopic findings, and monitoring of adverse reactions. Clinical response was categorized as remission, improvement, no change, or aggravation.
Clinical Trial: Cefcapene Pivoxil vs. Cefteram Pivoxil [2]
  • Objective: To compare the efficacy and safety of CFPN-PI and Cefteram Pivoxil (CFTM-PI) in patients with chronic respiratory tract infections.
  • Design: A double-blind study.
  • Participants: 171 patients.
  • Intervention:
    • CFPN-PI group: Received 450 mg/day.
    • CFTM-PI group: Received 600 mg/day.
  • Assessment: Clinical efficacy, bacterial elimination rate, and safety were compared between the two groups.

Key Safety Considerations for Pivoxil-Based Antibiotics

When evaluating cefcapene pivoxil and its alternatives, it is important to consider class-specific adverse effects.

  • Carnitine Deficiency: A known adverse effect of pivoxil-conjugated antibiotics (PVs), including cefcapene pivoxil and cefditoren pivoxil, is the potential to cause carnitine deficiency [5]. This occurs because pivalic acid, released during metabolism, conjugates with carnitine and is excreted, depleting the body's carnitine stores. However, a large-scale retrospective study suggested that the risk of symptomatic carnitine deficiency in children treated with PVs was not significantly higher than in those treated with amoxicillin [5].
  • Gastrointestinal Absorption: A study on patients with infections who had soft stool or diarrhea found that the absorption of cefcapene pivoxil was not significantly affected, and its efficacy and safety profile remained acceptable in these patients [6].

Visualizing the Clinical Trial Workflow

The following diagram illustrates the general workflow of the comparative clinical trials discussed, which is standard for evaluating drug safety and efficacy.

start Patient Population Enrolled & Diagnosed randomize Randomization start->randomize groupA Group A: Cefcapene Pivoxil randomize->groupA groupB Group B: Comparator Drug randomize->groupB assess Assessment Period groupA->assess groupB->assess outcome Outcome Measurement assess->outcome

Conclusion for Research and Development

Based on the available clinical data:

  • Gastrointestinal Tolerance: Cefcapene pivoxil demonstrates a potentially lower incidence of diarrhea compared to amoxicillin-clavulanate, a common first-line treatment [1]. Its absorption and efficacy are not compromised in patients with pre-existing soft stool [6].
  • Overall Safety Profile: The overall incidence of side effects with cefcapene pivoxil is comparable to other cephalosporins in its class, such as cefteram pivoxil [2].
  • Risk-Balance: A key consideration is the class-related risk of carnitine depletion with pivoxil-conjugated antibiotics, which must be weighed against its therapeutic benefits and tolerability advantages [5].

References

Cefcapene pivoxil hydrochloride hydrate potency comparison other cephalosporins

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Clinical Efficacy at a Glance

Infection Type Comparator Drug Clinical Efficacy Bacterial Eradication Key Findings Citation

| Acute Rhinosinusitis | Amoxicillin-Clavulanate (AMC) | CFPN-PI: 96% AMC: 95.8% | Information missing | No significant difference in clinical outcome; significantly lower diarrhea rate with CFPN-PI (1 vs. 6 patients) [1]. | [1] | | Chronic Respiratory Tract Infections | Cefteram Pivoxil (CFTM-PI) | CFPN-PI: 80.2% CFTM-PI: 78.9% | CFPN-PI: 60.5% CFTM-PI: 65.9% | No significant difference in efficacy, bacterial eradication, or safety. Dosing: CFPN-PI 450 mg/day vs. CFTM-PI 600 mg/day [2]. | [2] | | Group A Streptococcal Pharyngitis | Amoxicillin | CFPN-PI (5-day): Effective Amoxicillin (10-day): Effective | Information missing | 5-day CFPN-PI course found effective, suggesting a shorter treatment duration may be sufficient [3]. |

Detailed Experimental Protocols

For researchers aiming to replicate or design similar studies, here are the methodologies from the key trials.

1. Acute Rhinosinusitis Study Design [1] This was a randomized, double-blinded, open-label trial.

  • Patients: Adults (over 15 years) with Acute Rhinosinusitis (ARS) diagnosed per AAO-HNS guidelines, with symptoms for 10-28 days.
  • Intervention:
    • Test Group: Cefcapene pivoxil (150 mg, three times/day for 14 days).
    • Control Group: Amoxicillin-clavulanate (625 mg, three times/day for 14 days).
  • Assessment: Patients were evaluated on days 7, 14, and 28. Efficacy was determined by:
    • Symptom Score: Major and minor symptoms scored from 0 (absent) to 3 (aggravated).
    • Objective Findings: Nasal endoscopy and paranasal sinus X-rays.
  • Endpoint: Clinical response categorized as "success" (remission/improvement) or "failure" (no change/aggravation).

2. Chronic Respiratory Tract Infection Study Design [2] This was a double-blind, comparative study.

  • Patients: 171 patients with chronic respiratory tract infections.
  • Intervention:
    • Test Group: Cefcapene pivoxil (450 mg/day).
    • Control Group: Cefteram pivoxil (600 mg/day).
  • Assessment: Clinical efficacy and bacteriological eradication rates were compared between the two groups.
  • Safety: All side effects and abnormal laboratory findings were recorded.

Pharmacological Profile and Safety Considerations

Understanding the pharmacokinetic and pharmacodynamic (PK/PD) principles and safety profile is crucial for drug development and application.

PK/PD Principles Cephalosporins like cefcapene pivoxil exhibit time-dependent killing. Their efficacy is best predicted by the duration that the free drug concentration remains above the Minimum Inhibitory Concentration (MIC) of the pathogen (%fT > MIC) [4]. To achieve maximal bactericidal effect, dosing regimens should aim to keep concentrations above the MIC for at least 60-70% of the dosing interval [4]. The following diagram illustrates this core principle and its relationship to efficacy.

Start Cephalosporin Administration (e.g., Cefcapene Pivoxil) PK Pharmacokinetics (PK): Absorption, Distribution, Metabolism, Excretion Start->PK PD Pharmacodynamics (PD): Time-Dependent Killing Start->PD Principle Key PK/PD Index: %fT > MIC PK->Principle PD->Principle Goal Therapeutic Goal: Maintain drug concentration above MIC for >60-70% of the dosing interval Principle->Goal Outcome Optimal Clinical & Bacteriological Efficacy Goal->Outcome

Safety and Special Populations

  • General Tolerance: The overall incidence of side effects with cefcapene pivoxil is generally low and comparable to other cephalosporins. The most common adverse reactions are gastrointestinal, such as diarrhea [1] [2].
  • Use in Pregnancy: A recent 2024 prospective cohort study in Japan assessed exposure to cefcapene pivoxil during the first trimester. It found no significant association with an increased risk of major congenital malformations compared to control groups (adjusted odds ratio: 1.48). This provides valuable safety data for this population [5].

Key Takeaways for Professionals

  • Clinical Non-Inferiority: High-quality evidence shows that cefcapene pivoxil is not inferior to other first-line antibiotics like amoxicillin-clavulanate and cefteram pivoxil for treating common respiratory infections [1] [2].
  • Tolerability Advantage: A key differentiator may be its favorable gastrointestinal tolerance, particularly a lower incidence of diarrhea compared to amoxicillin-clavulanate [1].
  • Dosing Flexibility: Studies on pharyngitis suggest that effective treatment with cefcapene pivoxil may be achieved with shorter courses (e.g., 5 days) compared to traditional 10-day penicillin regimens, which could improve patient compliance [3].

References

Cefcapene pivoxil hydrochloride hydrate tissue penetration lung concentration

Author: Smolecule Technical Support Team. Date: February 2026

How Lung Penetration of Antibiotics is Studied

Research in this field relies on specific methodologies to measure drug concentrations in different parts of the lung. The following diagram outlines the general workflow and key findings from a recent animal study on this topic.

G cluster_study Animal Model: Unilateral Acute Lung Injury (Pigs) cluster_methods Measurement Techniques cluster_findings Key Findings A Intravenous Administration of Ceftaroline & Linezolid B Sample Collection Over 8 Hours A->B C Concentration Measurement in Multiple Compartments B->C M1 Microdialysis (Interstitial Fluid) C->M1 M2 Bronchoalveolar Lavage (BAL) (Epithelial Lining Fluid) C->M2 M3 Plasma Sampling (Blood Concentration) C->M3 F1 Higher drug exposure (AUC) in inflamed/injured lung tissue M1->F1 F3 Inflammation enhances penetration into interstitial fluid M1->F3 F2 No difference in BAL fluid concentrations between injured/uninjured lobes M2->F2

Key Insight from Related Research: A 2024 study compared lung concentrations of ceftaroline and linezolid in a pig model of lung injury. It found that inflammation and injury enhanced the penetration of these antibiotics into the lung's interstitial fluid, resulting in higher concentrations and a longer time above the minimum inhibitory concentration (MIC) at the infection site [1]. This suggests that the pathophysiology of the lung itself is a critical factor in drug distribution.

Lung Penetration of Other Antibiotics in Critically Ill Patients

The table below summarizes lung penetration data for other antibiotics in the beta-lactam class, which includes cefcapene. This can serve as a reference, though the values for cefcapene itself are not available.

Drug Target Lung Compartment Tissue/Plasma Penetration Ratio Key Findings
Piperacillin/Tazobactam [2] Epithelial Lining Fluid (ELF) 0.4X – 0.91X Highly variable penetration; standard doses may not always achieve PK/PD targets in the lung.
Ceftazidime [2] Epithelial Lining Fluid (ELF) 0.21X – 0.44X Penetration can be influenced by patient physiology and inflammation.
Meropenem [2] Epithelial Lining Fluid (ELF) 0.25X – 0.3X Shows variable distribution into lung fluid.

References

×

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

5

Exact Mass

621.1329977 g/mol

Monoisotopic Mass

621.1329977 g/mol

Heavy Atom Count

40

Appearance

Powder

UNII

V16A6AYI9H

Pharmacology

Cefcapene Pivoxil Hydrochloride Hydrate is the hydrate hydrochloride salt form of cefcapene pivalate, a prodrug and third-generation cephalosporin with antibacterial activity. After oral administration of cefcapene pivoxil hydrochloride hydrate the ester bond is cleaved, releasing active cefcapene.

Wikipedia

Cefcapene pivoxil hydrochloride monohydrate
Cefcapene pivoxil hydrochloride

Dates

Last modified: 08-15-2023

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